molecular formula C5H11ClN2O2 B1433934 N-hydroxypyrrolidine-2-carboxamide hydrochloride CAS No. 1803560-74-8

N-hydroxypyrrolidine-2-carboxamide hydrochloride

Cat. No.: B1433934
CAS No.: 1803560-74-8
M. Wt: 166.6 g/mol
InChI Key: REFDJZFEMJGIPT-UHFFFAOYSA-N
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Description

N-Hydroxypyrrolidine-2-carboxamide hydrochloride (CAS 1803560-74-8) is a chemical building block for research and development purposes . The compound has a molecular formula of C5H11ClN2O2 and a molecular weight of 166.60 g/mol . It features both a hydroxamic acid group and a pyrrolidine ring, a structural motif common in many pharmacologically active compounds. This combination makes it a versatile intermediate for medicinal chemistry and drug discovery projects. Researchers can utilize this compound as a precursor in synthesizing more complex molecules, such as metalloproteinase inhibitors, as suggested by patent literature on related pyrrolidinecarboxylic acid derivatives . Its potential applications extend to serving as a scaffold in the design of novel bioactive agents. This product is intended for laboratory research use only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use. Researchers should handle this material with standard laboratory safety precautions.

Properties

IUPAC Name

N-hydroxypyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c8-5(7-9)4-2-1-3-6-4;/h4,6,9H,1-3H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFDJZFEMJGIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803560-74-8
Record name 2-Pyrrolidinecarboxamide, N-hydroxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803560-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to N-hydroxypyrrolidine-2-carboxamide Hydrochloride: A Scaffold for Future Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

N-hydroxypyrrolidine-2-carboxamide hydrochloride, identified by CAS number 1803560-74-8, represents a novel chemical entity with significant potential in drug discovery and development. While specific research on this particular salt form is emerging, its core structure—the N-hydroxypyrrolidine-2-carboxamide scaffold—is rooted in a rich history of medicinal chemistry. The pyrrolidine ring is a ubiquitous five-membered nitrogen heterocycle found in a vast array of natural products, alkaloids, and FDA-approved drugs.[1][2][3] Its prevalence is due to its unique stereochemical and conformational properties, which allow for precise three-dimensional arrangements that can effectively interact with biological targets.[4] This guide provides a comprehensive technical overview of this compound, contextualized within the broader landscape of pyrrolidine-based drug discovery, to empower researchers and drug development professionals in harnessing its therapeutic potential.

Physicochemical Properties and Structural Analysis

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug development. The key structural features include the saturated pyrrolidine ring, a carboxamide group at the 2-position, and a hydroxyl group attached to the amide nitrogen. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.

PropertyValueSource
CAS Number 1803560-74-8BLD Pharm
Molecular Formula C₅H₁₁ClN₂O₂BLD Pharm
Molecular Weight 166.61 g/mol BLD Pharm
SMILES Code O=C(C1NCCC1)NO.[H]ClBLD Pharm

The presence of the N-hydroxy (hydroxamic acid) moiety is of particular interest. Hydroxamic acids are known to be excellent chelators of metal ions, particularly zinc, which is a critical cofactor in the active site of many enzymes.[5] This suggests that this compound could be a potent inhibitor of metalloenzymes, a class of proteins implicated in a wide range of diseases.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several strategic routes, leveraging the extensive literature on the synthesis of pyrrolidine derivatives. The two primary strategies involve either the modification of a pre-existing pyrrolidine ring or the construction of the ring from acyclic precursors.[1][6]

Strategy 1: Modification of Proline and its Derivatives

A common and efficient method for the synthesis of pyrrolidine-containing compounds is to start with readily available and chiral precursors like L-proline or 4-hydroxy-L-proline.[1] This approach offers excellent stereochemical control.

Step-by-Step Protocol:

  • Protection of the Amine: The secondary amine of L-proline is first protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions.

  • Activation of the Carboxylic Acid: The carboxylic acid group is then activated to facilitate amide bond formation. Common activating agents include N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like N-hydroxysuccinimide (NHS).

  • Amide Coupling with Hydroxylamine: The activated carboxylic acid is reacted with hydroxylamine (or a protected form thereof) to form the N-hydroxypyrrolidine-2-carboxamide.

  • Deprotection and Salt Formation: The protecting group on the pyrrolidine nitrogen is removed under appropriate conditions (e.g., hydrogenolysis for Cbz, acidic conditions for Boc). The final product is then treated with hydrochloric acid to yield the hydrochloride salt.

Diagram of Synthetic Workflow from L-proline

G Proline L-Proline ProtectedProline N-Protected L-Proline Proline->ProtectedProline Amine Protection (e.g., Boc, Cbz) ActivatedEster Activated Ester ProtectedProline->ActivatedEster Carboxylic Acid Activation (e.g., DCC, EDC) HydroxamicAcid N-Protected N-hydroxypyrrolidine- 2-carboxamide ActivatedEster->HydroxamicAcid Amide Coupling (Hydroxylamine) FinalProduct N-hydroxypyrrolidine- 2-carboxamide hydrochloride HydroxamicAcid->FinalProduct Deprotection & Salt Formation (HCl)

Caption: Synthetic workflow for this compound starting from L-proline.

Strategy 2: Ring Construction from Acyclic Precursors

This approach offers greater flexibility for introducing a variety of substituents onto the pyrrolidine ring. Intramolecular cyclization reactions are a powerful tool in this regard.

Step-by-Step Protocol:

  • Synthesis of the Acyclic Precursor: An appropriate acyclic precursor containing a leaving group and a nucleophilic nitrogen is synthesized. For example, a γ-amino acid derivative where the amine is suitably protected.

  • Intramolecular Cyclization: The precursor is treated with a base to induce intramolecular nucleophilic substitution, forming the pyrrolidone ring.

  • Functional Group Interconversion: The lactam (pyrrolidin-2-one) can be converted to the desired carboxamide through various chemical transformations.

  • Hydroxylation and Salt Formation: The amide nitrogen is hydroxylated, followed by the formation of the hydrochloride salt.

Diagram of Ring Construction Workflow

G Acyclic Acyclic Precursor (e.g., γ-amino ester) Pyrrolidinone Pyrrolidin-2-one Acyclic->Pyrrolidinone Intramolecular Cyclization Carboxamide Pyrrolidine-2-carboxamide Pyrrolidinone->Carboxamide Amidation FinalProduct N-hydroxypyrrolidine- 2-carboxamide hydrochloride Carboxamide->FinalProduct N-Hydroxylation & Salt Formation (HCl)

Caption: General workflow for the synthesis of the target compound via ring construction.

Biological Activity and Therapeutic Potential

The pyrrolidine scaffold is a cornerstone in the development of a wide range of therapeutic agents.[2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[2]

Potential as an Enzyme Inhibitor

As previously mentioned, the N-hydroxy-carboxamide functional group is a strong indicator of potential enzyme inhibitory activity, particularly against metalloenzymes.

  • Phosphatidylcholine-specific phospholipase C (PC-PLC) Inhibition: Research on related N-hydroxybenzamides has shown that the hydroxamic acid moiety can chelate the catalytic zinc ions in the active site of PC-PLC, an enzyme implicated in cancer cell proliferation.[5] this compound could act in a similar manner, making it a candidate for anticancer drug development.

  • Enoyl Acyl Carrier Protein Reductase (InhA) Inhibition: Pyrrolidine carboxamides have been identified as a novel class of potent inhibitors of InhA, a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[7] This suggests a potential application of this compound in the development of new anti-tuberculosis agents.[7]

Applications in Oncology

The pyrrolidine-2-carboxamide scaffold is present in several recently approved anticancer drugs, such as Acalabrutinib and Larotrectinib.[3] These drugs highlight the utility of this scaffold in designing targeted cancer therapies. A recent study detailed a series of novel pyrrolidine-carboxamide derivatives that function as dual inhibitors of EGFR and CDK2, two key proteins in cancer cell signaling pathways.[8]

Central Nervous System (CNS) Applications

Pyrrolidine derivatives have a long history of use in treating CNS disorders. For example, certain pyrrolidine-2,5-dione derivatives have shown promise as anticonvulsant and antinociceptive agents.[4] The structural similarity of this compound to these compounds suggests that it may also possess activity in the CNS.

Antiparasitic and Antioxidant Potential

Recent research has explored sulphonamide pyrrolidine carboxamide derivatives as potential antiplasmodial agents for the treatment of malaria.[9] Several of these compounds exhibited significant activity against Plasmodium falciparum and also demonstrated antioxidant properties.[9]

Diagram of Potential Therapeutic Applications

G Core N-hydroxypyrrolidine- 2-carboxamide hydrochloride Oncology Oncology Core->Oncology Enzyme Inhibition (e.g., PC-PLC) InfectiousDisease Infectious Disease Core->InfectiousDisease Antibacterial (e.g., InhA) Antiparasitic CNS CNS Disorders Core->CNS Anticonvulsant Antinociceptive Other Other Applications Core->Other Anti-inflammatory Antioxidant

Caption: Potential therapeutic areas for this compound.

Experimental Protocols and Characterization

For researchers working with this compound, a set of standardized experimental protocols is essential for ensuring the reproducibility and validity of their findings.

Protocol for Purity and Identity Confirmation
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Detection: UV at 210 nm.

    • Purpose: To determine the purity of the compound. A single, sharp peak is indicative of high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Expected m/z: [M+H]⁺ for the free base.

    • Purpose: To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: D₂O or DMSO-d₆.

    • Spectra: ¹H NMR and ¹³C NMR.

    • Purpose: To confirm the chemical structure of the compound by analyzing the chemical shifts, coupling constants, and integration of the proton and carbon signals.

Protocol for In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme.

  • Preparation of Reagents:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Prepare a buffer solution appropriate for the target enzyme's activity.

    • Prepare solutions of the enzyme and its substrate.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the compound at various concentrations, and the enzyme.

    • Incubate for a pre-determined time to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the compound.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound is a promising, yet underexplored, chemical entity. Its structural features, particularly the N-hydroxy-carboxamide group, suggest a strong potential for enzyme inhibition. The broader family of pyrrolidine derivatives has a proven track record in drug discovery, with applications spanning oncology, infectious diseases, and neurology. This technical guide provides a foundational understanding of this compound, from its synthesis to its potential biological activities. Future research should focus on elucidating its specific molecular targets, conducting comprehensive preclinical studies, and exploring its efficacy in various disease models. The versatility of the pyrrolidine scaffold, combined with the unique properties of the N-hydroxy-carboxamide moiety, positions this compound as a valuable building block for the next generation of innovative therapeutics.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

  • Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. (2020). ResearchGate. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]

  • New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. (2024). Chemical Biology & Drug Design. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). PubMed. [Link]

  • Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (2023). PubMed Central. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry. [Link]

  • Pharmaceuticals with 2-pyrrolidinone scaffold. (2022). ResearchGate. [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024). ResearchGate. [Link]

  • Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase. (2018). MedChemComm. [Link]

  • Design of novel Pyrrolidin-2-one/Imidazolidin-2-one analogues. (2022). ResearchGate. [Link]

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives. (2016).
  • Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. [Link]

  • Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. (2023). Organic Chemistry Frontiers. [Link]

  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024). International Journal of Clinical and Medical Research. [Link]

  • Development of 2-Morpholino-N-hydroxybenzamides as anti-proliferative PC-PLC inhibitors. (2021). Bioorganic Chemistry. [Link]

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. (2007). Journal of Medicinal Chemistry. [Link]

  • Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. (2021). Molecules. [Link]

  • Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. (2020). Bioorganic & Medicinal Chemistry. [Link]

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). PLoS ONE. [Link]

  • Pyrrolidine-2-carboxamide. (n.d.). PubChem. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of N-hydroxypyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of N-hydroxypyrrolidine-2-carboxamide hydrochloride (CAS No: 180360-74-8). While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from structurally related analogs, including various hydroxypyrrolidine derivatives and hydroxamic acids, to present a detailed and predictive analysis. This guide covers the compound's structure, physicochemical properties, potential synthetic routes, reactivity, and stability. Furthermore, it delves into proposed experimental protocols for its characterization and safe handling, and discusses its potential applications in the field of drug discovery, supported by a thorough review of relevant scientific literature.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique conformational properties and ability to engage in various intermolecular interactions make it a valuable component in the design of bioactive molecules. The introduction of a hydroxamic acid moiety, in the form of an N-hydroxy carboxamide, further enhances its potential by providing a strong metal-chelating group.[3] This feature is of particular interest in the development of inhibitors for metalloenzymes, which play crucial roles in a wide range of diseases.[4] This guide focuses on the hydrochloride salt of N-hydroxypyrrolidine-2-carboxamide, a compound poised for exploration in drug discovery programs.

Molecular Structure and Identification

This compound is a derivative of the amino acid proline. The core structure consists of a five-membered saturated pyrrolidine ring with a carboxamide group at the 2-position. The distinguishing feature is the hydroxyl group attached to the nitrogen atom of the carboxamide, forming a hydroxamic acid functional group. The molecule is supplied as a hydrochloride salt, which typically enhances its stability and aqueous solubility.

Table 1: Compound Identification

IdentifierValueSource
Chemical Name This compound-
CAS Number 180360-74-8Commercial Supplier
Molecular Formula C₅H₁₁ClN₂O₂Commercial Supplier
Molecular Weight 166.61 g/mol Commercial Supplier
Canonical SMILES C1CC(NC1)C(=O)NO.[H]ClInferred
InChIKey InferredInferred

Physicochemical Properties: A Predictive Analysis

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale/Supporting Evidence
Appearance White to off-white solidTypical appearance of similar small organic hydrochloride salts.
Solubility Likely soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents.The hydrochloride salt form and the presence of polar functional groups (hydroxyl, amide) suggest good aqueous solubility. L-Hydroxyproline is reported to be soluble in water.[5]
pKa The N-hydroxy group of the hydroxamic acid is expected to be weakly acidic (pKa ~8-9). The pyrrolidine nitrogen will be protonated (pKa ~10-11 for the conjugate acid).The pKa of acetamide is around 17, but the N-hydroxy group significantly increases acidity.[6] The pKa of the pyrrolidine nitrogen is comparable to that of proline.
Melting Point Expected to be a relatively high-melting solid, likely with decomposition.As a salt of an organic molecule, strong ionic interactions will contribute to a higher melting point compared to the free base.
Stability The hydrochloride salt is expected to be more stable than the free base. The hydroxamic acid moiety can be susceptible to hydrolysis under strong acidic or basic conditions and may undergo rearrangement (e.g., Lossen rearrangement) under certain conditions.[3]Salt formation protects the basic pyrrolidine nitrogen from degradation pathways. Hydroxamic acids are known to be reactive functional groups.[3]

Synthesis and Manufacturing

While a specific, published synthetic route for this compound has not been identified, established methods for the synthesis of hydroxamic acids provide a clear blueprint.

Proposed Synthetic Pathways

The most plausible synthetic approaches would start from L-proline or its derivatives.

Pathway A: From L-proline

This pathway involves the activation of the carboxylic acid of L-proline followed by reaction with hydroxylamine. To prevent side reactions, the pyrrolidine nitrogen should be protected, for instance, with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group.

Synthesis_Pathway_A Proline L-proline ProtectedProline N-Protected L-proline Proline->ProtectedProline Protection (e.g., Boc₂O) ActivatedEster Activated Ester/Acyl Chloride ProtectedProline->ActivatedEster Activation (e.g., DCC, SOCl₂) ProtectedProduct N-Protected N-hydroxypyrrolidine- 2-carboxamide ActivatedEster->ProtectedProduct Hydroxylamine (NH₂OH) FinalProduct N-hydroxypyrrolidine-2- carboxamide hydrochloride ProtectedProduct->FinalProduct Deprotection (e.g., HCl)

Caption: Proposed synthesis of this compound from L-proline.

Causality Behind Experimental Choices:

  • Protection: The secondary amine of the pyrrolidine ring is nucleophilic and would compete with hydroxylamine for the activated carboxylic acid. A protecting group like Boc is ideal as it is stable under the coupling conditions and can be easily removed with acid, which also facilitates the formation of the final hydrochloride salt.

  • Activation: Direct condensation of a carboxylic acid and an amine (or hydroxylamine) is inefficient. Activation of the carboxyl group, for example, by forming an acyl chloride with thionyl chloride (SOCl₂) or an active ester with a coupling reagent like dicyclohexylcarbodiimide (DCC), is necessary to drive the reaction.[6]

  • Deprotection and Salt Formation: Treatment with hydrochloric acid in a suitable solvent (e.g., dioxane or methanol) will simultaneously remove the Boc protecting group and form the desired hydrochloride salt.

Pathway B: From L-Prolinamide

An alternative route could involve the direct N-hydroxylation of L-prolinamide. However, this is generally a less common and more challenging transformation.

Experimental Protocol: Synthesis via Pathway A

Step 1: N-Boc Protection of L-proline

  • Dissolve L-proline (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise while stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-L-proline.

Step 2: Coupling with Hydroxylamine

  • Dissolve N-Boc-L-proline (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and 1-hydroxybenzotriazole (HOBt, 1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add hydroxylamine hydrochloride (1.2 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA, 1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography to obtain N-Boc-N-hydroxypyrrolidine-2-carboxamide.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-Boc-N-hydroxypyrrolidine-2-carboxamide in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.

  • Add a solution of HCl in dioxane (e.g., 4M) or bubble HCl gas through the solution at 0 °C.

  • Stir for 2-4 hours at room temperature.

  • The product should precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Wash the resulting solid with a non-polar solvent like diethyl ether and dry under vacuum to obtain this compound.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its key functional groups: the hydroxamic acid, the secondary amine of the pyrrolidine ring (in its protonated form), and the amide bond.

Reactivity_Diagram cluster_0 N-hydroxypyrrolidine-2-carboxamide cluster_1 Reactivity Profile HydroxamicAcid Hydroxamic Acid (-CONHOH) Chelation Metal Chelation HydroxamicAcid->Chelation Bidentate ligand for metal ions Hydrolysis Hydrolysis HydroxamicAcid->Hydrolysis Acid/Base catalyzed Rearrangement Lossen Rearrangement HydroxamicAcid->Rearrangement Under specific conditions PyrrolidineN Pyrrolidine Nitrogen (>NH) Alkylation N-Alkylation/Acylation (of free base) PyrrolidineN->Alkylation Nucleophilic substitution AmideBond Amide Bond (-CO-N) Reduction Reduction AmideBond->Reduction e.g., with LiAlH₄

Caption: Key reactive sites and potential transformations of N-hydroxypyrrolidine-2-carboxamide.

  • Metal Chelation: The hydroxamic acid moiety is a potent bidentate chelator for various metal ions, particularly zinc and iron.[3] This is the basis for its potential as a metalloenzyme inhibitor.

  • Hydrolysis: The amide bond, and particularly the N-hydroxy amide, can be hydrolyzed under strong acidic or basic conditions to yield the corresponding carboxylic acid and hydroxylamine.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide functionality.[7]

  • N-Alkylation/Acylation: The pyrrolidine nitrogen, in its free base form, is nucleophilic and can undergo alkylation or acylation reactions.

  • Thermal Stability: While specific data is unavailable, substituted pyrrolidines can undergo thermal decomposition at elevated temperatures.[8] The hydrochloride salt form is expected to have greater thermal stability than the free base.

Spectroscopic Characterization (Predicted)

Predicting the spectroscopic data is essential for the characterization of a synthesized sample of this compound.

  • ¹H NMR (in D₂O):

    • A multiplet for the proton at the chiral center (C2) adjacent to the carbonyl group.

    • Multiplets for the diastereotopic protons of the pyrrolidine ring.

    • The N-H and O-H protons may exchange with D₂O and might not be observed or appear as a broad singlet. The protonated pyrrolidine nitrogen will also have an exchangeable proton.

  • ¹³C NMR (in D₂O):

    • A signal for the carbonyl carbon (~170-175 ppm).

    • Signals for the carbons of the pyrrolidine ring.

  • IR (KBr pellet):

    • A broad O-H stretching band (~3200-3400 cm⁻¹).

    • N-H stretching bands from the protonated amine and the amide.

    • A strong C=O stretching band for the amide (~1640-1680 cm⁻¹).

  • Mass Spectrometry (ESI+):

    • The molecular ion of the free base [M+H]⁺ at m/z corresponding to C₅H₁₀N₂O₂ + H⁺.

Applications in Drug Discovery and Research

The unique combination of a pyrrolidine scaffold and a hydroxamic acid functional group makes this compound a promising candidate for several therapeutic areas.

  • Metalloenzyme Inhibition: The primary potential application lies in the inhibition of metalloenzymes, particularly zinc-dependent enzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are implicated in cancer, inflammation, and other diseases.[3]

  • Antibacterial Agents: The pyrrolidine ring is a component of several antibiotics.[9] The introduction of a metal-chelating group could lead to novel antibacterial mechanisms.

  • Neurological Disorders: Pyrrolidine derivatives have been investigated for their activity in the central nervous system.[2]

Safety, Handling, and Storage

Specific toxicity data for this compound is not available. However, based on related compounds and general laboratory safety principles, the following precautions are recommended:

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Toxicity: Some hydroxamic acid derivatives have shown potential for mutagenicity, which should be considered in any drug development program.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The hydrochloride salt is expected to be relatively stable under these conditions.

Conclusion

This compound is a molecule of significant interest for chemical and pharmaceutical research. While detailed experimental characterization is yet to be published, this guide provides a robust, predictive framework for its chemical properties based on established principles and data from analogous structures. The proposed synthetic routes are based on reliable and well-documented organic chemistry transformations. The potential of this compound as a metalloenzyme inhibitor warrants further investigation, and it is hoped that this technical guide will serve as a valuable resource for researchers embarking on the study of this and related molecules.

References

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • NIH. (n.d.). Methods for Hydroxamic Acid Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • ACS Publications. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Available at: [Link]

  • YouTube. (2021). 20.10 Synthesis and Reactions of Amides | Organic Chemistry. Available at: [Link]

  • NIH. (n.d.). (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. Available at: [Link]

  • NIH. (n.d.). (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride. Available at: [Link]

  • ACS Publications. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Available at: [Link]

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N-Hydroxypyrrolidine-2-carboxamide Hydrochloride: A Proline Analog for Advanced Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proline, a unique proteinogenic amino acid, imparts significant conformational constraints on peptide and protein structures, playing a pivotal role in protein folding, stability, and recognition events. Consequently, proline analogs are invaluable tools in chemical biology and medicinal chemistry for probing and modulating these processes. This guide provides a comprehensive technical overview of N-hydroxypyrrolidine-2-carboxamide hydrochloride, a proline analog distinguished by an N-hydroxylated amide group. While specific research on this particular molecule is emerging, this document synthesizes foundational knowledge from related N-hydroxylated compounds and pyrrolidine derivatives to present its anticipated physicochemical properties, potential mechanisms of action, and practical applications. We will delve into its synthesis, its function as a proline mimic, and detailed experimental protocols for its evaluation, offering a robust framework for its use in drug discovery and chemical biology research.

Introduction: The Significance of Proline and the Potential of this compound

Proline's rigid pyrrolidine ring restricts the peptide backbone's flexibility, influencing the cis-trans isomerization of the peptide bond preceding it. This isomerization is a rate-limiting step in protein folding and is implicated in various biological processes. Proline analogs are designed to mimic or alter these unique properties, making them powerful tools for developing novel therapeutics.[1]

This compound introduces a novel modification to the proline scaffold: an N-hydroxy group on the carboxamide. This feature is significant for several reasons:

  • Altered Electronics and Conformation: The N-hydroxy group modifies the electronic properties of the amide bond, which can influence its rotational barrier and conformational preferences.[2] This alteration can impact how the analog interacts with biological targets compared to natural proline.

  • Hydrogen Bonding Capabilities: The hydroxyl group provides an additional hydrogen bond donor and acceptor, potentially leading to new or enhanced interactions with enzymes or protein pockets.[3]

  • Metal Chelation: The hydroxamate moiety (N-hydroxy amide) is a known metal chelator, suggesting potential applications as an inhibitor for metalloenzymes.[4]

This guide will explore the multifaceted potential of this compound, providing researchers with the necessary information to incorporate this promising analog into their studies.

Physicochemical Properties

Based on its structure and data from similar compounds, the key physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 1803560-74-8[5][6]
Molecular Formula C₅H₁₁ClN₂O₂[5][6]
Molecular Weight 166.61 g/mol [5]
IUPAC Name N-hydroxypyrrolidine-2-carboxamide;hydrochloride[7]
SMILES O=C(C1NCCC1)NO.[H]Cl[5]
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.Inferred from hydrochloride salt form.
Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed.General recommendation for amine hydrochlorides.

Synthesis of this compound

While a specific, detailed synthesis for this compound is not extensively published, a plausible synthetic route can be devised based on established methods for preparing N-hydroxy amino acid amides and other pyrrolidine derivatives.[8][9] A potential pathway involves the N-hydroxylation of a protected prolinamide.

Conceptual Synthetic Workflow

synthesis_workflow proline L-Prolinamide n_protection N-Protection (e.g., Boc, Cbz) proline->n_protection Protection of ring nitrogen protected_prolinamide N-Protected Prolinamide n_protection->protected_prolinamide hydroxylation N-Hydroxylation (Oxidation) protected_prolinamide->hydroxylation Oxidizing agent n_hydroxy_protected N-Hydroxy- N-Protected Prolinamide hydroxylation->n_hydroxy_protected deprotection Deprotection (Acidic Conditions) n_hydroxy_protected->deprotection Removal of protecting group final_product N-hydroxypyrrolidine- 2-carboxamide Hydrochloride deprotection->final_product

Caption: Conceptual synthesis of N-hydroxypyrrolidine-2-carboxamide HCl.

Exemplary Synthetic Protocol (Adapted from analogous reactions)

Step 1: Protection of the Pyrrolidine Nitrogen

  • Dissolve L-prolinamide in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base such as sodium hydroxide.

  • Slowly add a protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection) at a controlled temperature.

  • Stir the reaction mixture until completion, monitored by TLC.

  • Extract the N-protected prolinamide and purify by chromatography.

Step 2: N-Hydroxylation of the Amide

This step is critical and may require optimization. A potential method involves oxidation.

  • Dissolve the N-protected prolinamide in a suitable solvent.

  • Treat with an oxidizing agent capable of N-hydroxylation. The choice of reagent is crucial to avoid over-oxidation or side reactions.

  • Monitor the reaction progress carefully.

  • Upon completion, quench the reaction and purify the N-hydroxy-N-protected prolinamide.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-hydroxy-N-protected prolinamide in a suitable solvent (e.g., ethyl acetate or methanol).

  • Add a solution of hydrochloric acid in the same or a compatible solvent.

  • Stir the mixture to allow for the removal of the protecting group and the formation of the hydrochloride salt.

  • The product may precipitate from the solution and can be collected by filtration, or the solvent can be removed under reduced pressure.

  • Wash the resulting solid with a non-polar solvent (e.g., diethyl ether) to remove any remaining impurities and dry under vacuum.

Mechanism of Action as a Proline Analog

The function of N-hydroxypyrrolidine-2-carboxamide as a proline analog is likely multifaceted, stemming from the unique properties conferred by the N-hydroxy group.

Conformational Effects

Proline's rigid ring structure restricts the phi (φ) dihedral angle of the peptide backbone and influences the cis/trans isomerization of the preceding peptide bond. The introduction of an N-hydroxy group on the carboxamide can further modulate these conformational properties. Computational and experimental studies on N-hydroxylated peptides suggest that the N-hydroxy group can influence amide bond planarity and rotational barriers.[10] This can lead to a preference for specific conformations that may either mimic or disrupt the structural roles of proline in peptides and proteins.

conformational_effects Proline Proline Peptide_Backbone Peptide Backbone Conformation Proline->Peptide_Backbone Restricts φ angle Cis_Trans Cis/Trans Isomerization Proline->Cis_Trans Influences equilibrium and kinetics N_Hydroxy_Analog N-Hydroxypyrrolidine- 2-carboxamide N_Hydroxy_Analog->Peptide_Backbone Alters local geometry N_Hydroxy_Analog->Cis_Trans Potentially shifts equilibrium Protein_Folding Protein Folding & Stability Peptide_Backbone->Protein_Folding Cis_Trans->Protein_Folding Protein_Interaction Protein-Protein Interaction Protein_Folding->Protein_Interaction

Caption: Influence of proline and its N-hydroxy analog on peptide structure.

Enzyme Inhibition

Many proline analogs exert their biological effects by inhibiting enzymes that process proline-containing substrates. Pyrrolidine derivatives have been successfully developed as inhibitors for a range of enzymes, including proteases and hydroxylases.[11]

This compound could function as an enzyme inhibitor through several mechanisms:

  • Competitive Inhibition: By mimicking the transition state of proline-related enzymatic reactions, the analog can bind to the active site and block substrate access.

  • Metalloenzyme Inhibition: The hydroxamate moiety is a well-known chelator of metal ions.[4] This suggests that the compound could be a potent inhibitor of metalloenzymes that have a proline-binding pocket, by coordinating with the catalytic metal ion (e.g., Zn²⁺, Fe²⁺).

Potential Applications in Research and Drug Development

The unique structural features of this compound open up several avenues for its application:

  • Probing Protein Structure and Function: Incorporation of this analog into peptides can be used to study the role of proline residues in protein folding, stability, and protein-protein interactions.

  • Enzyme Inhibitor Development: Its potential as a metalloenzyme inhibitor makes it a valuable scaffold for designing drugs against targets in cancer, infectious diseases, and inflammatory disorders.

  • Antimicrobial and Anticancer Research: Pyrrolidine-containing compounds have shown promise as antimicrobial and anticancer agents.[12] The N-hydroxy functionality could enhance these activities or provide novel mechanisms of action.

Experimental Protocols

The following protocols are representative methodologies that can be adapted for the evaluation of this compound.

General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a purified enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme that produces a chromogenic product

  • This compound stock solution (e.g., in DMSO or assay buffer)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the this compound in the assay buffer.

  • In a 96-well plate, add a fixed amount of the enzyme to each well.

  • Add the serially diluted inhibitor to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Immediately measure the absorbance at the appropriate wavelength for the chromogenic product at regular intervals using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentration and fit the data to a suitable model (e.g., Michaelis-Menten) to determine the IC₅₀ value.

enzyme_inhibition_workflow start Start prep_inhibitor Prepare serial dilutions of N-hydroxypyrrolidine-2-carboxamide HCl start->prep_inhibitor add_inhibitor Add inhibitor dilutions to wells prep_inhibitor->add_inhibitor add_enzyme Add enzyme to 96-well plate add_enzyme->add_inhibitor pre_incubate Pre-incubate enzyme and inhibitor add_inhibitor->pre_incubate add_substrate Add substrate to initiate reaction pre_incubate->add_substrate measure_absorbance Measure absorbance over time add_substrate->measure_absorbance calculate_rates Calculate initial reaction rates measure_absorbance->calculate_rates plot_data Plot rates vs. concentration and determine IC50 calculate_rates->plot_data end End plot_data->end

Caption: Workflow for a general enzyme inhibition assay.

Analytical Characterization by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the characterization and quantification of this compound.[13]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

Exemplary LC Conditions:

  • Column: A reverse-phase C18 column is a common choice.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Exemplary MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Precursor Ion: The protonated molecule [M+H]⁺.

  • Product Ions: Fragmentation of the precursor ion will yield characteristic product ions that can be used for quantification (Selected Reaction Monitoring - SRM).

Procedure:

  • Prepare a standard solution of this compound of known concentration.

  • Optimize the MS/MS parameters by infusing the standard solution to identify the precursor and major product ions.

  • Develop an LC gradient that provides good peak shape and retention for the analyte.

  • Inject the sample onto the LC-MS/MS system and acquire data in SRM mode.

  • Quantify the analyte in unknown samples by comparing its peak area to a calibration curve generated from standards of known concentrations.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, general precautions for handling laboratory chemicals and amine hydrochlorides should be followed.[14] N-hydroxylated compounds can sometimes be reactive, so it is important to handle them with care.[15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a novel and promising proline analog with the potential for significant contributions to research and drug development. Its unique N-hydroxy functionality offers opportunities for altered conformational effects, enhanced binding interactions, and metalloenzyme inhibition. While direct experimental data on this specific compound is still emerging, this guide provides a solid foundation for its synthesis, characterization, and evaluation based on the well-established chemistry and biology of related compounds. As researchers begin to explore the properties of this intriguing molecule, it is poised to become a valuable tool in the design of new chemical probes and therapeutic agents.

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The Hydroxypyrrolidine Scaffold: A Journey from Natural Discovery to a Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The hydroxypyrrolidine motif, a deceptively simple five-membered heterocyclic scaffold, has carved a significant niche in the landscape of organic chemistry and medicinal chemistry. From its early discovery as a fundamental component of proteins to its current status as a privileged chiral building block in the synthesis of complex pharmaceuticals, the journey of hydroxypyrrolidine derivatives is a testament to the enduring value of natural products in guiding synthetic innovation. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of hydroxypyrrolidine derivatives. We will delve into the seminal discoveries of naturally occurring hydroxypyrrolidines, trace the development of stereoselective synthetic methodologies, and provide detailed mechanistic insights into the causality behind key experimental choices. Furthermore, this guide will illuminate the profound impact of these derivatives in drug discovery, offering an in-depth look at their structure-activity relationships and their roles in modulating critical biological pathways. Detailed experimental protocols for the synthesis of key intermediates and illustrative diagrams of synthetic workflows and signaling pathways are provided to equip researchers with both the foundational knowledge and practical tools to innovate in this dynamic field.

A Historical Perspective: From Gelatin to Potent Antibiotics

The story of hydroxypyrrolidine derivatives begins not in the flasks of synthetic chemists, but in the realm of natural product chemistry. The initial discovery of the core scaffold can be traced back to the early 20th century with the isolation of a fundamental amino acid.

The Dawn of Discovery: 4-Hydroxy-L-proline

In 1902, the eminent chemist Hermann Emil Fischer isolated a new amino acid from hydrolyzed gelatin, which he named hydroxyproline.[1] Just three years later, in 1905, Hermann Leuchs accomplished the first synthesis of a racemic mixture of 4-hydroxyproline, solidifying its chemical identity.[1] This discovery was foundational, revealing that this hydroxylated pyrrolidine ring was a natural and integral component of proteins, particularly collagen. The stereochemistry of the naturally occurring isomer was later established as (2S, 4R)-4-hydroxy-L-proline. For decades, this naturally abundant chiral molecule would serve as a key starting material for the synthesis of more complex pyrrolidine derivatives.[2]

Nature's Arsenal: The Emergence of Bioactive Hydroxypyrrolidine Alkaloids

While hydroxyproline laid the groundwork, it was the discovery of more complex, biologically active natural products that truly ignited interest in the hydroxypyrrolidine scaffold. A pivotal moment came in 1954 with the isolation of Anisomycin , a potent antibiotic, from Streptomyces griseolus and Streptomyces roseochromogenes.[3] Anisomycin, with its unique substituted hydroxypyrrolidine core, demonstrated significant antiprotozoal and antifungal activity by inhibiting protein synthesis in eukaryotic cells.[4] Its absolute configuration was definitively established in 1968, providing a crucial template for future synthetic and medicinal chemistry efforts.[5]

The discovery of anisomycin was a harbinger of the vast diversity of hydroxypyrrolidine-containing natural products to be uncovered in subsequent decades from a wide range of organisms, including plants, fungi, and even insects. These natural products, with their diverse biological activities, provided compelling evidence for the potential of the hydroxypyrrolidine scaffold as a pharmacophore.

The Synthetic Challenge: Mastering Stereochemistry

The chiral nature of biologically active hydroxypyrrolidine derivatives presented a significant synthetic challenge. Early efforts often relied on the use of the "chiral pool," employing naturally occurring starting materials like L-hydroxyproline to introduce the desired stereochemistry. However, the demand for enantiomerically pure hydroxypyrrolidines with different substitution patterns spurred the development of innovative and highly stereoselective synthetic methods.

Leveraging Nature's Chirality: The Chiral Pool Approach

The most straightforward approach to chiral hydroxypyrrolidines involves the chemical modification of readily available, enantiopure starting materials.

  • From 4-Hydroxy-L-proline: This has been the most common starting point for the synthesis of a vast array of hydroxypyrrolidine derivatives.[2] The inherent chirality of this amino acid provides a robust foundation for the stereocontrolled introduction of other functional groups. For instance, it is a key precursor in the synthesis of carbapenem antibiotics like Ertapenem and Meropenem.[6]

  • From Malic and Glutamic Acids: Other natural chiral molecules, such as D-malic acid and L-glutamic acid, have also been employed as starting materials. These approaches typically involve a series of transformations to construct the pyrrolidine ring with the desired stereochemistry. However, these multi-step sequences can be less efficient and more costly for large-scale production.

The Evolution of Asymmetric Synthesis: Creating Chirality from Achiral Precursors

The limitations of the chiral pool approach, such as the availability of only one enantiomer for certain starting materials, drove the development of asymmetric synthetic methods. These methods create the desired chirality from achiral or racemic starting materials, offering greater flexibility and access to a wider range of stereoisomers.

The Sharpless asymmetric epoxidation, a landmark achievement in organic synthesis, has been instrumental in the preparation of chiral hydroxypyrrolidines.[7][8] This method allows for the highly enantioselective epoxidation of allylic alcohols, creating chiral epoxides that can be subsequently converted to hydroxypyrrolidines.

Causality Behind the Experimental Choice: The Sharpless epoxidation utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral tartrate ester (diethyl tartrate, DET, or diisopropyl tartrate, DIPT) and an oxidant, typically tert-butyl hydroperoxide (TBHP). The chirality of the tartrate ligand directs the oxidant to one face of the double bond of the allylic alcohol, resulting in a highly enantiomerically enriched epoxide. The choice of the specific tartrate enantiomer ((+)- or (-)-DET) dictates the stereochemical outcome of the epoxidation, allowing for the selective synthesis of either enantiomer of the product. This level of stereocontrol is crucial for accessing both enantiomers of a target hydroxypyrrolidine derivative, which is often necessary for SAR studies.

Illustrative Workflow: Sharpless Asymmetric Epoxidation in Hydroxypyrrolidine Synthesis

Sharpless_Epoxidation_Workflow Start Achiral Allylic Alcohol Epoxidation Sharpless Asymmetric Epoxidation Start->Epoxidation Catalyst Ti(OiPr)4 (+)- or (-)-DET TBHP Catalyst->Epoxidation Epoxide Chiral Epoxy Alcohol Epoxidation->Epoxide RingOpening Nucleophilic Ring Opening with an Amine Epoxide->RingOpening Intermediate Amino Diol Intermediate RingOpening->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Enantiopure Hydroxypyrrolidine Cyclization->Product

Caption: Workflow for the synthesis of enantiopure hydroxypyrrolidines using Sharpless asymmetric epoxidation.

The discovery that the simple amino acid proline can act as a highly effective asymmetric catalyst for various carbon-carbon bond-forming reactions revolutionized the field of organocatalysis.[9][10] Proline and its derivatives are particularly adept at catalyzing aldol and Mannich reactions, which can be used to construct the hydroxypyrrolidine skeleton with excellent stereocontrol.

Mechanistic Insight: Proline catalysis operates through the formation of a nucleophilic enamine intermediate between the secondary amine of proline and a carbonyl compound (e.g., a ketone or aldehyde).[11] This enamine then reacts with an electrophile (e.g., another aldehyde in an aldol reaction or an imine in a Mannich reaction). The rigid bicyclic transition state, stabilized by hydrogen bonding involving the carboxylic acid group of proline, shields one face of the enamine, leading to a highly stereoselective attack on the electrophile.[12] The choice of (S)- or (R)-proline determines the enantioselectivity of the reaction, providing access to either enantiomeric series of products.

Proline-Catalyzed Aldol Reaction Mechanism

Proline_Aldol_Mechanism Proline (S)-Proline Enamine Enamine Intermediate Proline->Enamine Ketone Ketone Ketone->Enamine Aldehyde Aldehyde TransitionState Bicyclic Transition State (Stereocontrol) Aldehyde->TransitionState Enamine->TransitionState AldolAdduct Chiral Aldol Adduct TransitionState->AldolAdduct Hydrolysis Hydrolysis AldolAdduct->Hydrolysis Hydrolysis->Proline Catalyst Regeneration Product Enantioenriched Aldol Product Hydrolysis->Product

Caption: Simplified mechanism of the proline-catalyzed asymmetric aldol reaction.

Hydroxypyrrolidine Derivatives in Drug Discovery: A Scaffold for Innovation

The hydroxypyrrolidine scaffold is a recurring motif in a multitude of approved drugs and clinical candidates, spanning a wide range of therapeutic areas. Its prevalence can be attributed to several key features:

  • Chirality and 3D Structure: The inherent chirality and non-planar nature of the pyrrolidine ring allow for precise three-dimensional positioning of substituents, enabling optimal interactions with biological targets.

  • Hydrogen Bonding Capabilities: The hydroxyl group and the nitrogen atom of the pyrrolidine ring can act as hydrogen bond donors and acceptors, respectively, facilitating strong and specific binding to proteins.

  • Improved Physicochemical Properties: The incorporation of a hydroxypyrrolidine moiety can enhance the aqueous solubility and other pharmacokinetic properties of a drug molecule.

Case Study: Anisomycin and its Analogs - Targeting Protein Synthesis

As one of the first discovered bioactive hydroxypyrrolidine derivatives, anisomycin has been the subject of extensive structure-activity relationship (SAR) studies. These studies have provided valuable insights into the structural features required for its biological activity.

Structure-Activity Relationship of Anisomycin Analogs

ModificationEffect on ActivityReference
Removal of the 3-acetoxy groupSignificant reduction in activity[13]
Acetylation of the nitrogen atomSignificant reduction in activity[13]
Moving the p-methoxy group to the m- or o-positionDramatic drop in activity[14]
Substitution at the α-benzyl carbonDramatic drop in activity[14]
Replacement of the p-methoxy with a p-methyl groupSimilar activity[14]

These SAR studies highlight the critical importance of the stereochemistry and the specific placement of functional groups on the hydroxypyrrolidine scaffold for potent inhibition of protein synthesis.

Hydroxypyrrolidines as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

A more recent and highly successful application of hydroxypyrrolidine derivatives is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. DPP-4 is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion. By inhibiting DPP-4, these drugs prolong the action of incretins, leading to improved glycemic control.

Several approved DPP-4 inhibitors, such as vildagliptin and saxagliptin, feature a hydroxypyrrolidine or a related cyanopyrrolidine moiety. The pyrrolidine ring in these inhibitors mimics the proline residue of the natural substrates of DPP-4, while the hydroxyl or cyano group engages in key interactions with the active site of the enzyme.[15]

SAR of Pyrrolidine-Based DPP-4 Inhibitors: The SAR of these inhibitors is well-defined. The pyrrolidine nitrogen is crucial for interacting with key residues in the S2 pocket of DPP-4. The substituent at the 2-position, often a cyanomethyl or a similar group, forms a covalent or tight-binding interaction with the catalytic serine residue. Modifications to the pyrrolidine ring and its substituents have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.[1]

Modulation of Signaling Pathways: A New Frontier

Recent research has revealed that hydroxypyrrolidine derivatives can modulate various intracellular signaling pathways, opening up new avenues for therapeutic intervention in diseases such as cancer and inflammatory disorders.

The MAPK signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis.[16] Dysregulation of this pathway is a hallmark of many cancers. Anisomycin, at sub-inhibitory concentrations for protein synthesis, has been shown to be a potent activator of the stress-activated protein kinases (SAPKs), JNK and p38, which are members of the MAPK family.[17] This activation can lead to apoptosis in cancer cells. The ability of anisomycin and its analogs to modulate the MAPK pathway is an active area of research for the development of novel anticancer agents.

Simplified MAPK Signaling Pathway

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Stress, Growth Factors) Receptor Receptor Extracellular_Signal->Receptor MAPKKK MAPKKK (e.g., MEKK, ASK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK MAPK MAPK (JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Anisomycin Anisomycin Anisomycin->MAPK Activates Cellular_Response Cellular Response (Apoptosis, Inflammation) Transcription_Factors->Cellular_Response

Caption: Anisomycin activates the JNK and p38 MAPK signaling pathways.

The PI3K/Akt signaling pathway is another critical regulator of cell survival, growth, and proliferation.[18][19] Aberrant activation of this pathway is frequently observed in cancer. Some synthetic hydroxypyrrolidine derivatives have been designed to inhibit key components of this pathway, such as PI3K and Akt, making them promising candidates for cancer therapy.

Simplified PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 Hydroxypyrrolidine_Inhibitor Hydroxypyrrolidine Inhibitor Hydroxypyrrolidine_Inhibitor->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Cell_Response Cell Survival & Proliferation Downstream->Cell_Response

Caption: Hydroxypyrrolidine derivatives as inhibitors of the PI3K/Akt signaling pathway.

Experimental Protocols: A Practical Guide to Synthesis

To provide a practical resource for researchers, this section details a representative experimental protocol for the synthesis of a key chiral hydroxypyrrolidine intermediate, (S)-3-hydroxypyrrolidine, via a Mitsunobu reaction, a versatile and widely used method for inverting the stereochemistry of an alcohol.

Synthesis of (S)-3-Hydroxypyrrolidine Hydrochloride from (R)-1-N-Boc-3-hydroxypyrrolidine

This protocol describes the synthesis of (S)-3-hydroxypyrrolidine hydrochloride starting from the commercially available (R)-1-N-Boc-3-hydroxypyrrolidine, utilizing a Mitsunobu reaction for stereochemical inversion, followed by hydrolysis and deprotection.

Step 1: Mitsunobu Reaction for Stereochemical Inversion [5]

  • To a solution of (R)-1-N-Boc-3-hydroxypyrrolidine (1.0 eq.), benzoic acid (1.3 eq.), and triphenylphosphine (1.3 eq.) in dry tetrahydrofuran (THF) at -10 °C under a nitrogen atmosphere, slowly add diisopropyl azodicarboxylate (DIAD) (1.4 eq.) dropwise, maintaining the internal temperature below -5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzoate ester. This intermediate is used in the next step without further purification.

Causality of Experimental Choices: The Mitsunobu reaction is chosen for its ability to invert the stereocenter of the alcohol with high fidelity. Benzoic acid acts as the nucleophile, and the combination of triphenylphosphine and DIAD activates the hydroxyl group for nucleophilic attack. The low temperature is crucial to control the reactivity and minimize side reactions.

Step 2: Saponification of the Benzoate Ester

  • Dissolve the crude benzoate ester from Step 1 in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 eq.) and stir the mixture at room temperature for 4 hours.

  • Neutralize the reaction mixture with hydrochloric acid and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (S)-1-N-Boc-3-hydroxypyrrolidine.

Step 3: Deprotection to Afford (S)-3-Hydroxypyrrolidine Hydrochloride

  • Dissolve the crude (S)-1-N-Boc-3-hydroxypyrrolidine in methanol.

  • Add a solution of hydrochloric acid in methanol and stir at room temperature for 3 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain (S)-3-hydroxypyrrolidine hydrochloride as a solid. The product can be further purified by recrystallization.

Conclusion and Future Outlook

The journey of hydroxypyrrolidine derivatives, from their humble beginnings as a component of gelatin to their current status as sophisticated modulators of biological function, is a compelling narrative of scientific discovery and innovation. The inherent chirality and versatile chemical handles of this scaffold have made it an enduringly attractive platform for the design and synthesis of novel therapeutic agents.

The evolution of synthetic methodologies, from reliance on the chiral pool to the development of powerful asymmetric catalytic methods, has provided chemists with the tools to access a vast and diverse chemical space of hydroxypyrrolidine derivatives. This has enabled the fine-tuning of their biological activities and pharmacokinetic properties, leading to the successful development of drugs for a wide range of diseases.

Looking ahead, the field of hydroxypyrrolidine chemistry is poised for further advancement. The exploration of new catalytic systems for even more efficient and sustainable syntheses will continue to be a major focus. Furthermore, the elucidation of the roles of hydroxypyrrolidine-containing molecules in complex biological pathways will undoubtedly uncover new therapeutic opportunities. The integration of computational modeling and high-throughput screening will accelerate the discovery of novel hydroxypyrrolidine-based drug candidates with enhanced potency and selectivity. The rich history and demonstrated potential of the hydroxypyrrolidine scaffold ensure that it will remain a cornerstone of drug discovery for years to come.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

  • Sharpless Epoxidation of. Organic Syntheses Procedure. [Link]

  • Biosynthesis of the pyrrolidine protein synthesis inhibitor anisomycin involves novel gene ensemble and cryptic biosynthetic steps. PNAS. [Link]

  • Hydroxyproline. Wikipedia. [Link]

  • The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. PubMed. [Link]

  • Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • Structure-activity relationships of synthetic antibiotic analogues of anisomycin. PubMed. [Link]

  • Sharpless Asymmetric Epoxidation. Dalal Institute. [Link]

  • Structure-activity relationship (SAR) and binding affinity of DPP-4 enzyme with catechin and top three potent inhibitors namely diprotin- A, vildagliptin and sitagliptin respectively. ResearchGate. [Link]

  • JNK and p38 MAPK regulate oxidative stress and the inflammatory response in chlorpyrifos-induced apoptosis. PubMed. [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

  • Proline-catalyzed aldol reactions. Wikipedia. [Link]

  • Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. [Link]

  • View of Identification of Some DPP-4 Inhibitors Using QSAR Modeling Based Drug Repurposing Approach. ijpsonline.com. [Link]

  • Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Longdom Publishing. [Link]

  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Semantic Scholar. [Link]

  • Systematic Exploration of Functional Group Relevance for Anti-Leishmanial Activity of Anisomycin. PMC. [Link]

  • [Modifications of actinomycin D structure as example of actinomycins structure-activity relationship]. ResearchGate. [Link]

  • Enantioselective synthesis of hydroxylated pyrrolidines via Sharpless epoxidation and olefin metathesis. sciencedirect.com. [Link]

  • Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression. PMC. [Link]

  • PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. [Link]

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  • MAPK Pathway Activation Patterns in the Synovium Reveal ERK1/2 and EGFR as Key Players in Osteoarthritis. MDPI. [Link]

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. [Link]

  • Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. MDPI. [Link]

  • 2-Pyrrolidinemethanol, α,α-diphenyl-, (±). Organic Syntheses Procedure. [Link]

  • Proline-Catalyzed Asymmetric Reactions. ResearchGate. [Link]

  • Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. MDPI. [Link]

  • Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. NIH. [Link]

  • Docking Sites of Indole Derivative on Mitogen-Activated Protein Kinase (MAPK) Inhibitor (PDB ID- 1A9U) against Inflammation. R Discovery. [Link]

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A Comprehensive Technical Guide to the Safe Handling of N-hydroxypyrrolidine-2-carboxamide Hydrochloride for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth overview of the essential safety protocols and handling procedures for N-hydroxypyrrolidine-2-carboxamide hydrochloride (CAS No: 32934-42-2; Molecular Formula: C₅H₁₁ClN₂O₂).[1] As a member of the pyrrolidine class of compounds, which are pivotal in medicinal chemistry, understanding its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[2] This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a pyrrolidine derivative. The pyrrolidine ring is a versatile scaffold in drug discovery, appearing in numerous biologically active compounds.[2][3] While specific biological activities for this particular compound are not extensively documented in publicly available literature, related pyrrolidine carboxamides have shown potential as enzyme inhibitors, including for applications in treating tuberculosis.[3] Given its structural motifs, it is likely utilized as a building block in the synthesis of more complex molecules in drug discovery and development.[4][5]

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes safety and handling information from structurally related compounds. This approach allows for a robust and cautious framework for its handling.

Chemical and Physical Properties

A summary of the known and computed properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₅H₁₁ClN₂O₂PubChem[1]
Molecular Weight 166.60 g/mol PubChem[1]
CAS Number 32934-42-2PubChem[1]
Appearance Assumed to be a solidGeneral knowledge of similar compounds
Solubility Data not available; likely soluble in water and polar organic solventsExtrapolation from similar hydrochloride salts[6]

Hazard Identification and Risk Assessment

Based on data from structurally similar compounds, this compound should be handled as a potentially hazardous substance. The primary hazards associated with related pyrrolidine derivatives include:

  • Eye Irritation: Causes serious eye irritation.[7][8][9]

  • Skin Irritation: May cause skin irritation.[7]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[7]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[9]

A thorough risk assessment should be conducted before any new experimental procedure involving this compound. The following flowchart outlines a general risk assessment process.

RiskAssessment Risk Assessment Workflow cluster_assessment Assessment Phase cluster_control Control Measures cluster_review Review & Refine A Identify Hazards (Irritation, Toxicity) B Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) A->B C Assess Risks (Likelihood & Severity) B->C D Implement Engineering Controls (Fume Hood) C->D E Use Personal Protective Equipment (Gloves, Goggles, Lab Coat) D->E F Establish Safe Work Practices (SOPs) E->F G Review Incident Reports & Near Misses F->G H Update Protocols As Needed G->H

Caption: A general workflow for risk assessment before handling this compound.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is crucial when working with this compound. The following guidelines are based on best practices for handling similar chemical entities.[7][10][11][12]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize exposure.

PPE Recommended Personal Protective Equipment (PPE) ppe Minimum PPE Requirements Eye Protection: Safety glasses with side shields or goggles. Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect before use. Body Protection: Laboratory coat. Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated.

Caption: Essential personal protective equipment for handling this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[10][11]

  • Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the immediate work area.

Storage

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

  • Container: Store in the original, tightly sealed container.[7][10]

  • Conditions: Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][10]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7][10]

  • Skin Contact: Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention.[7][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and give a glass of water to drink. Seek immediate medical attention.[10]

Spill Response
  • Minor Spills: For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[10] Clean the spill area with a suitable solvent.

  • Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection.[10] Contain the spill and collect the material as described for minor spills. Prevent the material from entering drains or waterways.[10][11]

Experimental Protocol: Preparation of a Stock Solution

This section provides a detailed, self-validating protocol for the preparation of a stock solution of this compound.

Objective: To accurately prepare a 10 mM stock solution in an appropriate solvent.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or sterile deionized water

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Spatula

  • Appropriate PPE (lab coat, gloves, safety glasses)

Procedure:

  • Pre-calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM solution. (Mass = 0.010 mol/L * Volume (L) * 166.60 g/mol ).

  • Weighing: In a chemical fume hood, accurately weigh the calculated mass of the compound onto weighing paper using a calibrated analytical balance.

  • Dissolution: Carefully transfer the weighed compound into a clean, dry volumetric flask of the appropriate size.

  • Solvent Addition: Add approximately half of the final volume of the chosen solvent (e.g., DMSO) to the volumetric flask.

  • Mixing: Gently swirl the flask to dissolve the compound completely. A vortex mixer may be used if necessary.

  • Final Volume Adjustment: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the solution to a clearly labeled storage vial, including the compound name, concentration, solvent, and date of preparation. Store appropriately, typically at -20°C or -80°C for long-term stability.[6]

Self-Validation:

  • Visual Inspection: A properly prepared solution should be clear and free of any undissolved particulate matter.

  • Analytical Verification (Optional but Recommended): The concentration of the stock solution can be verified using an appropriate analytical technique such as HPLC or NMR if a standard is available.

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste.

  • Solid Waste: Collect in a labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed waste container compatible with the solvent used.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[7] Do not dispose of down the drain.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67937893, (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016353, Pyrrolidine-2-carboxamide hydrochloride. Retrieved from [Link]

  • Lead Sciences. (n.d.). (2R,4R)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride. Retrieved from [Link]

  • AA Blocks. (n.d.). (S)-N-Hydroxypyrrolidine-2-carboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • PubMed Central (PMC). (n.d.). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Incorporation of N-hydroxypyrrolidine-2-carboxamide Hydrochloride into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Strategic Value of Constrained Proline Analogs in Peptidomimetics

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor metabolic stability and low bioavailability. Peptidomimetics, molecules that mimic the structure and function of natural peptides, provide a powerful strategy to overcome these limitations. A key approach in peptidomimetic design is the introduction of conformational constraints to lock the molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding to its target and enhancing proteolytic resistance.[1][2]

Proline is a unique proteinogenic amino acid that severely restricts the conformational flexibility of the peptide backbone.[3] Its pyrrolidine ring limits the backbone dihedral angle (φ) and influences the cis/trans isomerization of the preceding peptide bond. This inherent rigidity makes proline and its analogs foundational scaffolds in the design of structured peptidomimetics.[3][4]

This guide focuses on a specialized proline analog, N-hydroxypyrrolidine-2-carboxamide hydrochloride . The incorporation of this building block introduces two key functionalities:

  • The Pyrrolidine Ring: Provides a proline-like conformational constraint on the peptide backbone.

  • The N-hydroxy Amide Moiety: This functional group is a potent hydrogen bond donor and can act as a metal chelator.[5] Its presence can enforce specific secondary structures, such as β-sheets, through intramolecular and intermolecular hydrogen bonds, and it strongly favors a trans conformation of the amide bond it forms.[5][6]

The strategic incorporation of N-hydroxypyrrolidine-2-carboxamide allows for the rational design of peptidomimetics with novel structural features and potentially enhanced biological activity. This document provides a comprehensive overview, field-proven insights, and detailed protocols for its successful application in solid-phase peptide synthesis (SPPS).

II. Foundational Principles and Experimental Rationale

A. Causality of Conformational Control

The primary motivation for using N-hydroxypyrrolidine-2-carboxamide is to achieve a higher degree of structural pre-organization in the resulting peptidomimetic. Unlike a standard peptide chain that exists as a flexible ensemble of conformers in solution, a constrained peptidomimetic populates a limited conformational space that ideally mimics the receptor-bound state.[1]

The N-hydroxy group introduces a stereoelectronic effect that influences the peptide backbone. The nitrogen lone pair's resonance with the adjacent carbonyl is reduced, which in turn enhances the basicity and hydrogen-bond acceptor capability of that carbonyl oxygen.[7] This unique electronic feature can be exploited to design novel hydrogen-bonding networks that stabilize desired secondary structures.[4][7]

G cluster_0 Unconstrained Peptide cluster_1 Constrained Peptidomimetic a1 Conformer A a2 Conformer B a1->a2 a4 Bioactive Conformer a1->a4 a3 Conformer C a2->a3 a3->a4 Target Receptor Target Receptor a4->Target Receptor Binding (High Entropic Cost) b1 Bioactive Conformer b2 Minor Conformer b1->b2 b1->Target Receptor Binding (Low Entropic Cost)

Figure 1: Conformational landscape of unconstrained vs. constrained peptides.

B. Protecting Group Strategy: A Self-Validating System

Successful incorporation via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) requires an orthogonal protecting group strategy. The N-hydroxy functionality of the pyrrolidine ring is nucleophilic and must be protected to prevent side reactions during peptide coupling.

While various strategies exist, we recommend a trityl (Trt) based protection scheme for its balance of stability and mild deprotection conditions. This approach is analogous to well-established methods for protecting the hydroxyl group of hydroxyproline.[8]

  • Nα-Fmoc: The standard acid-labile protecting group for the α-amine, removed with piperidine in DMF.

  • N-O-Trityl: The trityl group is stable to the basic conditions of Fmoc deprotection but can be selectively removed on-resin using a dilute solution of trifluoroacetic acid (TFA).[8] This orthogonality is critical.

  • Side-Chain Protection (Other Residues): Standard acid-labile groups (e.g., tBu, Boc, Pbf) are used, which are removed during the final cleavage from the resin.

This multi-dimensional protection scheme ensures that each synthetic step is selective and self-validating, minimizing the risk of failed sequences.

G start Fmoc-N(O-Trt)-hydroxypyrrolidine-2-carboxamide step1 Couple to Resin-NH2 (HBTU/DIPEA) start->step1 step2 Fmoc Deprotection (20% Piperidine/DMF) step1->step2 step3 Couple Next Fmoc-AA-OH (HBTU/DIPEA) step2->step3 step4 Repeat Steps 2 & 3 step3->step4 step5 Final Fmoc Deprotection step4->step5 step6 Optional: On-Resin Modification step5->step6 step7 Final Cleavage & Global Deprotection (TFA/TIS/H2O) step6->step7 product Purified Peptidomimetic step7->product

Sources

Strategic Amide Bond Formation: A Detailed Protocol for Coupling N-Hydroxypyrrolidine-2-Carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The synthesis of novel drug candidates frequently involves the formation of amide bonds, a reaction that is fundamental yet requires careful optimization for efficiency and purity.[2][3] This application note provides a comprehensive guide for researchers on the coupling of N-hydroxypyrrolidine-2-carboxamide hydrochloride with carboxylic acids. We delve into the mechanistic principles of amide bond formation, offer a comparative analysis of common coupling reagents, and present two detailed, field-proven protocols using EDC/NHS and HATU. The causality behind critical experimental choices is explained to empower scientists to adapt and troubleshoot these essential reactions.

Introduction: The Central Role of Pyrrolidine Moieties and Amide Coupling

Pyrrolidine-containing molecules are cornerstones in modern drug discovery, with applications ranging from antiviral agents to cancer therapeutics.[1] Their conformational rigidity and ability to engage in specific hydrogen bonding interactions make them ideal pharmacophores. The functionalization of these scaffolds, often through the creation of an amide linkage, is a critical step in the synthesis of new chemical entities.

The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable under standard conditions, necessitating the activation of the carboxylic acid.[4] This is achieved using coupling reagents that convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine.

This guide focuses on this compound, a versatile building block. The hydrochloride salt form requires neutralization to liberate the reactive free amine, while the inherent structure demands robust coupling methods to ensure high yield and optical purity.

The Underpinning Chemistry: Activating the Carboxyl Group

The formation of an amide bond is a condensation reaction that requires an initial activation step. The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The choice of coupling reagent is paramount and dictates the reaction's efficiency, cost, and potential for side reactions, most notably racemization at the α-carbon of the amino acid derivative.

G sub Carboxylic Acid (R-COOH) + Amine (R'-NH2) activated Activated Intermediate (e.g., O-Acylisourea, Active Ester) sub->activated Activation Step reagent Coupling Reagent + Base reagent->activated product Amide Product (R-CO-NHR') activated->product Nucleophilic Attack byproduct Byproducts (e.g., Urea, HOBt) activated->byproduct G start Starting Materials: - Carboxylic Acid - N-hydroxypyrrolidine-2-carboxamide HCl dissolve 1. Dissolve Reactants (Anhydrous DMF) start->dissolve neutralize 2. Neutralize Amine Salt (Add DIPEA, Stir) dissolve->neutralize activate 3. Activate Carboxylic Acid (Add Coupling Reagents) neutralize->activate couple 4. Couple Amine (Stir at RT) activate->couple monitor 5. Monitor Reaction (TLC / LC-MS) couple->monitor workup 6. Aqueous Work-up (Quench, Extract, Wash) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify characterize 8. Characterize (NMR, MS, HPLC) purify->characterize

Diagram 2: Step-by-step experimental workflow for amide coupling.

Protocol 1: EDC/NHS Mediated Coupling

This protocol is a reliable and cost-effective method for standard amide bond formation.

Materials and Reagents:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • N-Hydroxysuccinimide (NHS) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • 1 M aqueous HCl solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and NHS (1.2 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). Cool the solution to 0 °C in an ice bath.

  • Neutralization & Activation: Add DIPEA (2.5 eq) to the stirred solution. Causality Note: Sufficient base is required to neutralize both the amine hydrochloride salt and the HCl generated from the EDC reagent. After 5 minutes, add EDC hydrochloride (1.2 eq) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM or EtOAc.

    • Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Trustworthiness Note: These washing steps are critical for removing excess reagents, base, and water-soluble byproducts, simplifying subsequent purification.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Protocol 2: High-Efficiency HATU Mediated Coupling

This protocol is recommended for sterically demanding substrates where Protocol 1 may be sluggish.

Materials and Reagents:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Other work-up reagents as listed in Protocol 1.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Activation: Add anhydrous DMF to dissolve the solids. Cool the solution to 0 °C and add DIPEA (3.0 eq). Stir the mixture at 0 °C for 15-30 minutes. Expertise Note: This pre-activation step, where the active ester is formed before the amine is introduced, is a common and effective strategy for HATU couplings and can often improve yields. [5]3. Amine Addition: Add a solution of this compound (1.1 eq) in a minimum amount of anhydrous DMF to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. HATU-mediated reactions are typically much faster than EDC couplings.

  • Work-up and Purification: Follow steps 6 and 7 as described in Protocol 1.

Product Characterization: A Self-Validating System

Confirmation of the desired product's structure and purity is essential.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure. Key signals to identify include the newly formed amide N-H proton and shifts in the signals adjacent to the new amide bond.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Non-anhydrous solvent (especially for HATU).4. Steric hindrance.1. Use fresh, high-quality reagents.2. Increase equivalents of base (DIPEA).3. Use freshly distilled/dried solvents.4. Switch to a more powerful reagent (EDC -> HATU), increase temperature, or extend reaction time.
Multiple Spots on TLC / Impure Product 1. Racemization.2. Side reaction with coupling reagent.3. Incomplete reaction.1. Ensure additive (NHS/HOBt) is used with EDC; run reaction at 0°C.2. Avoid excess coupling reagent; use pre-activation protocol for HATU.3. Allow reaction to run longer or consider switching to HATU.
Difficulty Removing Byproducts 1. Urea from EDC is partially soluble in some organic solvents.2. HOAt/HOBt can be difficult to remove.1. After concentrating the crude product, triturate with a solvent in which the urea is insoluble (e.g., diethyl ether) and filter.2. Ensure thorough aqueous washes with base (NaHCO₃) to deprotonate and extract these acidic additives.

References

  • Due-Hansen, M. E., et al. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • What is the synthesis and application of (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid? Guidechem.
  • Analytical tools for characterizing biopharmaceuticals and the implic
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science (RSC Publishing).
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Application Notes: N-Hydroxypyrrolidine-2-carboxamide Hydrochloride as a Versatile Chiral Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Value of the Pyrrolidine Scaffold in Agrochemical Design

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that stands as a "privileged scaffold" in medicinal and agrochemical chemistry.[1][2] Its non-planar, three-dimensional structure allows for a precise spatial arrangement of substituents, enabling high-affinity interactions with biological targets. This structural feature is critical in the design of modern pesticides, which increasingly rely on specific modes of action to enhance efficacy and selectivity while minimizing off-target effects.[3]

N-hydroxypyrrolidine-2-carboxamide hydrochloride is a chiral, bifunctional building block derived from the amino acid proline. It offers several strategic advantages for synthetic chemists:

  • A Pre-formed Chiral Center: It provides a stereochemically defined core, reducing the need for complex asymmetric syntheses or chiral separations later in the synthetic route.

  • Orthogonal Reactive Sites: The secondary amine of the pyrrolidine ring and the N-hydroxyamide group present distinct reactive handles that can be addressed sequentially for the construction of complex molecules.

  • The N-Hydroxyamide Moiety: This functional group is a versatile precursor. It can be alkylated to form N-alkoxy amides, a feature found in a new generation of highly active fungicides.[4] The N-O bond also offers unique electronic properties and potential as a metal-chelating group or a bioisostere for other functional groups.

  • Hydrochloride Salt Form: The salt form enhances the stability and handling of the compound, ensuring a longer shelf-life and easier formulation for reactions compared to the free base.

While L-prolinamide is a known intermediate for certain agrochemicals,[5] the application of its N-hydroxy derivative is an emerging area. This note will demonstrate the synthetic utility of this compound by proposing a robust, logical protocol for its incorporation into a modern class of fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs).

Core Application: Synthesis of a Novel SDHI Fungicide Scaffold

Succinate Dehydrogenase Inhibitors (SDHIs) are a major class of fungicides that act by disrupting fungal respiration.[5] They function by blocking the ubiquinone-binding (Qp) site of Complex II in the mitochondrial electron transport chain. Many commercial SDHIs are carboxamides or pyrazole-carboxamides. The recent introduction of pydiflumetofen, which contains a novel N-methoxy pyrazole carboxamide moiety, has demonstrated the value of N-alkoxy amide functionality in this class.[4]

This section outlines a representative synthetic strategy to leverage this compound for the creation of a novel, hypothetical SDHI fungicide. The causality behind this synthetic choice is to combine the proven pyrrolidine scaffold with the emerging N-alkoxy amide toxophore to generate a new chemical entity with high potential for fungicidal activity.

Overall Synthetic Workflow

The proposed workflow involves three key stages:

  • Preparation of the Building Block: Liberation of the free base from the hydrochloride salt and protection of the reactive N-hydroxy group.

  • Core Coupling Reaction: Amide bond formation between the pyrrolidine nitrogen and a key carboxylic acid fragment characteristic of SDHI fungicides.

  • Final Modification: Deprotection of the N-hydroxy group, followed by alkylation to install the desired N-alkoxy functionality.

G cluster_0 PART 1: Building Block Preparation cluster_1 PART 2: Core Coupling cluster_2 PART 3: Final Modification A N-Hydroxypyrrolidine- 2-carboxamide HCl B Free Base Generation (e.g., NaHCO3) A->B C N-Hydroxy Protection (e.g., Benzyl Bromide) B->C D Protected Building Block (N-Benzyloxy-pyrrolidine-2-carboxamide) C->D G Amide Coupling Reaction D->G E SDHI Acid Moiety (e.g., Pyrazole Carboxylic Acid) F Acid Chloride Formation (e.g., SOCl2) E->F F->G H Protected Fungicide Precursor G->H I Deprotection (e.g., H2/Pd-C) (Reveals N-OH group) H->I J N-Alkoxylation (e.g., CH3I) (Forms N-OCH3 group) I->J K Final SDHI Product J->K

Caption: Proposed synthetic workflow for a novel SDHI fungicide.

Experimental Protocols

The following protocols are detailed, self-validating methodologies. The causality for reagent and condition selection is provided to ensure reproducibility and understanding.

Protocol 1: Preparation of (S)-N-(Benzyloxy)pyrrolidine-2-carboxamide (Protected Building Block)

Rationale: The N-hydroxy group is acidic and nucleophilic, and can interfere with the subsequent amide coupling reaction at the pyrrolidine nitrogen. Protecting it as a benzyl ether is a common and robust strategy. The benzyl group can be easily removed later via hydrogenolysis, a clean and efficient deprotection method.

Step-by-Step Methodology:

  • Free Base Generation:

    • Suspend this compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM, 10 mL/g).

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) slowly with vigorous stirring until the pH of the aqueous layer is ~8.

    • Separate the organic layer, and extract the aqueous layer twice more with DCM.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Use the crude free base immediately in the next step.

  • N-Hydroxy Protection:

    • Dissolve the crude N-hydroxypyrrolidine-2-carboxamide (1.0 eq) in anhydrous Tetrahydrofuran (THF, 15 mL/g).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add benzyl bromide (BnBr, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate. The combined organic layers should be washed with brine, dried over Na₂SO₄, and concentrated.

    • Purify the crude product by column chromatography on silica gel to yield the protected building block.

ReagentMolar Eq.Purpose
N-hydroxypyrrolidine-2-carboxamide HCl1.0Starting Material
Sodium Bicarbonate (NaHCO₃)excessNeutralizes HCl to generate the free base
Sodium Hydride (NaH)1.1Deprotonates the N-OH group to form an alkoxide
Benzyl Bromide (BnBr)1.1Alkylating agent for protection
Dichloromethane (DCM), THF-Solvents
Protocol 2: Coupling with an SDHI Acid Moiety

Rationale: This step constructs the core of the fungicide. The formation of an acid chloride from the carboxylic acid is a classic method to activate it for acylation of the secondary pyrrolidine amine. A non-nucleophilic base is used to scavenge the HCl generated during the coupling.

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • In a separate flask, suspend the chosen SDHI carboxylic acid (e.g., 1,3-dimethyl-5-fluoro-1H-pyrazole-4-carboxylic acid, 1.0 eq) in DCM.

    • Add a catalytic amount of Dimethylformamide (DMF, 1 drop).

    • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

    • Cool the mixture and concentrate under reduced pressure to remove excess SOCl₂. The resulting crude acid chloride is used directly.

  • Amide Coupling:

    • Dissolve the protected building block from Protocol 1 (1.0 eq) in anhydrous DCM.

    • Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq).

    • Cool the solution to 0 °C.

    • Add a solution of the crude acid chloride in DCM dropwise.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify via column chromatography to obtain the protected fungicide precursor.

ReagentMolar Eq.Purpose
Protected Building Block1.0Nucleophile (amine)
SDHI Carboxylic Acid1.0Electrophile precursor
Thionyl Chloride (SOCl₂)1.2Activates carboxylic acid
Triethylamine (TEA)1.5Scavenges HCl by-product
Dichloromethane (DCM)-Solvent
Hypothetical Yield ~75% Based on similar literature preparations
Protocol 3: Deprotection and N-Alkoxylation

Rationale: The final steps reveal the N-hydroxy group and convert it to the desired N-alkoxy group. Hydrogenolysis is a clean method for benzyl ether cleavage. A mild base is sufficient for the final alkylation of the N-hydroxyamide.

Step-by-Step Methodology:

  • Deprotection:

    • Dissolve the protected fungicide precursor (1.0 eq) in methanol or ethanol.

    • Add Palladium on carbon (Pd/C, 10 mol %).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 4-8 hours.

    • Monitor by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

    • Concentrate the filtrate to yield the N-hydroxy intermediate.

  • N-Alkoxylation:

    • Dissolve the N-hydroxy intermediate (1.0 eq) in a polar aprotic solvent like DMF.

    • Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).

    • Add the alkylating agent (e.g., methyl iodide for N-methoxy, 1.2 eq).

    • Stir the mixture at room temperature for 6-12 hours.

    • Upon completion, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography or recrystallization to yield the final N-alkoxy SDHI product.

Mechanism of Action of the Target Compound Class (SDHI Fungicides)

The synthesized molecule is designed to function as a Succinate Dehydrogenase Inhibitor (SDHI). This mode of action is well-established and provides a clear biological rationale for the synthetic effort.

G cluster_0 Mitochondrial Electron Transport Chain (Fungus) cluster_1 ATP Synthesis ComplexI Complex I Q Ubiquinone (Q) ComplexI->Q ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q ComplexIII Complex III ComplexIV Complex IV ComplexIII->ComplexIV O2 O2 ComplexIV->O2 H2O ATP ATP Production ComplexIV->ATP Proton Gradient QH2 Ubihydroquinone (QH2) QH2->ComplexIII Succinate Succinate Succinate->ComplexII Succinate -> Fumarate Inhibitor Novel SDHI Fungicide (from N-Hydroxypyrrolidine) Inhibitor->ComplexII  Inhibition of  Qp site

Caption: Mode of action of SDHI fungicides on the fungal respiratory chain.

SDHI fungicides inhibit cellular respiration by binding to Complex II of the mitochondrial respiratory chain.[5] This binding action physically blocks the reduction of ubiquinone to ubihydroquinone, which is a critical step in the Krebs cycle and the electron transport chain. By halting this process, the fungus is deprived of ATP, the main cellular energy currency, leading to cessation of growth and eventual cell death.

Conclusion

This compound is a high-potential building block for the synthesis of novel agrochemicals. Its inherent chirality and dual-functional nature allow for its strategic incorporation into complex molecular scaffolds. While its direct application in commercialized products is not yet widely documented in public literature, its structural features align perfectly with modern design principles for targeted pesticides. The provided protocols for the synthesis of a hypothetical N-alkoxy pyrrolidine-based SDHI fungicide serve as a robust template, demonstrating the compound's utility and providing researchers with a clear, rational framework for developing next-generation crop protection agents.

References

  • (S)-N-Hydroxypyrrolidine-2-carboxamide. (n.d.). AA Blocks. Retrieved January 23, 2026, from [Link]

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  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
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  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2025). PubMed. Retrieved January 23, 2026, from [Link]

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Application Notes & Protocols: Leveraging N-hydroxypyrrolidine-2-carboxamide Hydrochloride in Advanced Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of N-hydroxypyrrolidine-2-carboxamide hydrochloride in bioconjugation reactions. While direct conjugation of this molecule to biomacromolecules is not a widely documented primary application, its structural analogy to N-hydroxysuccinimide (NHS) suggests its potential role as an activating agent for creating amine-reactive esters. These notes will elucidate the mechanistic principles, provide established protocols for analogous reactions, and present a detailed, scientifically-grounded protocol for its use in activating carboxylate-containing molecules for subsequent conjugation to proteins and other biologics.

Introduction: The Chemical Rationale for N-hydroxypyrrolidine-2-carboxamide in Bioconjugation

This compound is a derivative of the proline amino acid, featuring a hydroxamic acid moiety. In the field of bioconjugation, the ultimate goal is the formation of a stable covalent bond between a biomolecule (e.g., an antibody, enzyme, or peptide) and another molecule of interest (e.g., a therapeutic payload, a fluorescent dye, or a nanoparticle). The efficiency and specificity of this linkage are paramount.

The chemical architecture of N-hydroxypyrrolidine-2-carboxamide, particularly the N-hydroxy group, is reminiscent of the highly successful and widely employed N-hydroxysuccinimide (NHS) chemistry.[1][2][3][4] NHS esters are a cornerstone of bioconjugation due to their ability to react efficiently with primary amines on proteins (the N-terminus and the ε-amine of lysine residues) under physiological conditions to form stable amide bonds.[1]

Given this structural parallel, this compound can be logically repurposed as a reagent to activate carboxylic acids, transforming them into amine-reactive esters. This application note will, therefore, focus on this novel, yet chemically sound, application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1803560-74-8[5]
Molecular Formula C₅H₁₁ClN₂O₂[5]
Molecular Weight 166.61 g/mol [5]
Structure O=C(C1NCCC1)NO.[H]Cl[5]

Mechanistic Principles: Amine-Reactive Ester Formation

The foundational principle of this application lies in the conversion of a poorly reactive carboxylic acid into a highly reactive ester that is susceptible to nucleophilic attack by the primary amines of a protein.

The Role of Carbodiimides in Activating Carboxylic Acids

To form an ester with N-hydroxypyrrolidine-2-carboxamide, the carboxylic acid of the molecule to be conjugated (the "payload") must first be activated. Water-soluble carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are commonly used for this purpose. EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate.[6]

Formation of the N-hydroxypyrrolidine Ester

The O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis. To prevent this and to enhance the efficiency of the conjugation, N-hydroxypyrrolidine-2-carboxamide is introduced. It reacts with the O-acylisourea intermediate to form a more stable, yet still highly amine-reactive, N-hydroxypyrrolidine ester. This two-step process, often performed in a single pot, is analogous to the well-established EDC-NHS chemistry.[7]

Reaction with the Biomolecule

The resulting N-hydroxypyrrolidine ester of the payload can then be introduced to the protein solution. The primary amines on the protein surface will attack the carbonyl carbon of the active ester, displacing the N-hydroxypyrrolidine-2-carboxamide and forming a stable amide bond.

Diagram 1: Proposed Mechanism of Bioconjugation using N-hydroxypyrrolidine-2-carboxamide

G cluster_0 Step 1: Activation of Payload Carboxylic Acid cluster_1 Step 2: Formation of Active Ester cluster_2 Step 3: Bioconjugation Payload_COOH Payload-COOH Intermediate O-Acylisourea Intermediate Payload_COOH->Intermediate + EDC EDC EDC Active_Ester Payload-N-hydroxypyrrolidine Ester Intermediate->Active_Ester + NHPC NHPC N-hydroxypyrrolidine- 2-carboxamide Conjugate Payload-CO-NH-Protein Active_Ester->Conjugate + Protein-NH2 Protein Protein-NH2

Caption: Workflow for bioconjugation via an N-hydroxypyrrolidine active ester.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the activation of a carboxylate-containing payload with this compound and subsequent conjugation to a model protein, such as Bovine Serum Albumin (BSA).

Materials and Reagents
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • Carboxylate-containing payload (e.g., a small molecule drug, biotin with a carboxylic acid linker)

  • Bovine Serum Albumin (BSA)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting columns (e.g., PD-10)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Protocol: Two-Step Conjugation

This protocol is designed for a ~5 mg scale protein conjugation. Adjust volumes and amounts as needed.

Step 1: Preparation of Reagents

  • Protein Solution: Prepare a 5 mg/mL solution of BSA in Conjugation Buffer (PBS, pH 7.4).

  • Payload Solution: Prepare a 10 mM solution of the carboxylate-containing payload in anhydrous DMF or DMSO.

  • EDC Solution: Immediately before use, prepare a 100 mM solution of EDC in Activation Buffer (MES, pH 6.0).

  • N-hydroxypyrrolidine-2-carboxamide Solution: Prepare a 100 mM solution of this compound in Activation Buffer (MES, pH 6.0).

Step 2: Activation of the Payload

  • In a microcentrifuge tube, combine 100 µL of the 10 mM payload solution with 100 µL of the 100 mM N-hydroxypyrrolidine-2-carboxamide solution.

  • Add 100 µL of the freshly prepared 100 mM EDC solution to the payload/N-hydroxypyrrolidine mixture.

  • Vortex the mixture gently and incubate at room temperature for 15-30 minutes.

Step 3: Conjugation to the Protein

  • Add the entire activation mixture from Step 2 to 1 mL of the 5 mg/mL BSA solution.

  • Incubate the reaction mixture at room temperature for 2 hours, or at 4°C overnight, with gentle stirring or rotation.

Step 4: Quenching the Reaction

  • Add 50 µL of the Quenching Buffer (1 M Tris-HCl, pH 8.5) to the reaction mixture.

  • Incubate for 15 minutes at room temperature to quench any unreacted active esters.

Step 5: Purification of the Conjugate

  • Remove the excess, unreacted payload and byproducts by passing the reaction mixture through a desalting column (e.g., PD-10) pre-equilibrated with PBS, pH 7.4.

  • Collect the protein-containing fractions as per the manufacturer's instructions.

  • Measure the protein concentration of the purified conjugate (e.g., using a BCA assay).

Step 6: Characterization (Optional but Recommended)

  • Degree of Labeling (DOL): If the payload has a distinct UV-Vis absorbance, the DOL can be estimated spectrophotometrically.

  • Mass Spectrometry: ESI-MS or MALDI-TOF MS can be used to confirm the conjugation and determine the distribution of payload molecules per protein.

  • Functional Assay: If applicable, perform a functional assay to ensure that the conjugation has not compromised the biological activity of the protein.

Diagram 2: Experimental Workflow

G A Prepare Reagents: - Protein in PBS pH 7.4 - Payload in DMF/DMSO - EDC in MES pH 6.0 - NHPC in MES pH 6.0 B Activate Payload: Mix Payload, NHPC, and EDC. Incubate 15-30 min. A->B C Conjugate: Add activated payload to protein solution. Incubate 2h (RT) or overnight (4°C). B->C D Quench: Add Tris-HCl to stop the reaction. C->D E Purify: Use a desalting column to remove excess reagents. D->E F Characterize: Determine protein concentration and degree of labeling. E->F

Caption: Step-by-step experimental workflow for protein conjugation.

Troubleshooting and Considerations

  • Low Conjugation Efficiency:

    • Ensure EDC and N-hydroxypyrrolidine-2-carboxamide solutions are freshly prepared.

    • Optimize the pH of the activation and conjugation steps. The activation is more efficient at a slightly acidic pH (6.0), while the conjugation to amines is more efficient at a slightly basic pH (7.4-8.0).

    • Increase the molar excess of the payload and activating reagents.

  • Protein Precipitation:

    • If the payload is hydrophobic, precipitation may occur. Reduce the amount of payload added or perform the reaction at a lower protein concentration.

    • Ensure the concentration of the organic solvent (DMF/DMSO) in the final reaction mixture is low (typically <10%).

  • Hydrolysis of Active Ester:

    • The N-hydroxypyrrolidine ester is susceptible to hydrolysis. Use the activated payload immediately and maintain the recommended pH for the conjugation step.

Conclusion

This compound presents a promising, yet underexplored, reagent in the bioconjugation toolkit. By leveraging its structural similarity to N-hydroxysuccinimide, it can be effectively used to activate carboxylic acids for subsequent conjugation to primary amines on biomolecules. The protocols and principles outlined in these application notes provide a solid foundation for researchers to explore the utility of this reagent in developing novel bioconjugates for therapeutic, diagnostic, and research applications. As with any bioconjugation strategy, empirical optimization is key to achieving the desired degree of labeling while preserving the function of the target biomolecule.

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The Strategic Integration of Hydroxypyrrolidine Scaffolds in PROTAC Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1][2] The rational design of potent and selective PROTACs hinges on the careful selection of three key components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker tethering the two. Among the most widely utilized E3 ligases in PROTAC development is the von Hippel-Lindau (VHL) E3 ligase.[3][4] Central to the design of many high-affinity VHL ligands is the (2S,4R)-4-hydroxypyrrolidine-2-carboxamide scaffold, a privileged structural motif that plays a pivotal role in establishing key interactions within the VHL binding pocket.[3][5] This guide provides an in-depth exploration of the application of hydroxypyrrolidine-based building blocks in PROTAC development, complete with detailed experimental protocols and mechanistic insights.

The Hydroxypyrrolidine Moiety: A Cornerstone for VHL Engagement

The natural substrate of VHL, the hypoxia-inducible factor 1α (HIF-1α), undergoes prolyl hydroxylation, a post-translational modification that is critical for its recognition by VHL.[6] Small molecule VHL ligands have been ingeniously designed to mimic this key interaction. The (2S,4R)-4-hydroxypyrrolidine core of these ligands positions a hydroxyl group to form a crucial hydrogen bond with a serine or histidine residue in the VHL binding pocket, thereby anchoring the PROTAC to the E3 ligase.[7] This fundamental interaction is a cornerstone of many potent VHL-recruiting PROTACs.

Diagram: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC (Hydroxypyrrolidine-based) PROTAC->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Recruitment Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Targeting Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of a PROTAC utilizing a hydroxypyrrolidine-based VHL ligand.

Application in PROTAC Synthesis: A Modular Approach

The hydroxypyrrolidine scaffold offers synthetic tractability, allowing for its incorporation into PROTACs through a modular approach. Typically, a protected form of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, such as N-Boc-(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, serves as a key starting material.[1] This building block can be elaborated to install the necessary functionalities for both VHL binding and linker attachment.

Protocol 1: Synthesis of a VHL Ligand-Linker Intermediate

This protocol outlines the synthesis of a versatile intermediate where a linker is attached to the VHL ligand scaffold, ready for conjugation to a POI ligand.

Step 1: Amide Coupling to Form the VHL Ligand Core

  • Materials:

    • N-Boc-(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq)

    • (4-(4-methylthiazol-5-yl)phenyl)methanamine (1.0 eq)[8]

    • HATU (1.2 eq)

    • DIPEA (2.0 eq)

    • Anhydrous DMF

    • Standard glassware for organic synthesis under an inert atmosphere.

  • Procedure: a. Dissolve N-Boc-(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid and (4-(4-methylthiazol-5-yl)phenyl)methanamine in anhydrous DMF. b. Add DIPEA to the solution and stir for 5 minutes. c. Add HATU portion-wise and stir the reaction mixture at room temperature for 2-4 hours. d. Monitor the reaction progress by LC-MS. e. Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine. f. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to yield tert-butyl (2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate.[8]

Step 2: Linker Attachment to the Hydroxyl Group

  • Materials:

    • tert-butyl (2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate (1.0 eq)

    • Amine-terminated linker (e.g., Boc-NH-PEGn-COOH) (1.1 eq)

    • Coupling agents (e.g., HATU, HOBt)

    • Base (e.g., DIPEA)

    • Anhydrous DMF

  • Procedure: a. To a solution of the VHL ligand core and the amine-terminated linker in anhydrous DMF, add the coupling agents and base. b. Stir the reaction at room temperature until completion, as monitored by LC-MS. c. Work up the reaction as described in Step 1e-f. d. Purify the product by flash chromatography or preparative HPLC.

Step 3: Deprotection to Yield the Final Intermediate

  • Materials:

    • Boc-protected VHL ligand-linker conjugate

    • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Procedure: a. Dissolve the Boc-protected intermediate in the deprotection reagent. b. Stir at room temperature for 1-2 hours. c. Remove the solvent under reduced pressure to yield the hydrochloride or TFA salt of the VHL ligand-linker intermediate.[8]

Diagram: Synthetic Workflow for VHL Ligand-Linker Intermediate

Synthesis_Workflow Start N-Boc-(2S,4R)-4-hydroxypyrrolidine- 2-carboxylic acid Step1 Amide Coupling (HATU, DIPEA, DMF) Start->Step1 Amine (4-(4-methylthiazol-5-yl)phenyl)methanamine Amine->Step1 Intermediate1 Protected VHL Ligand Core Step1->Intermediate1 Step2 Linker Attachment (Coupling Agents, Base, DMF) Intermediate1->Step2 Linker Amine-terminated Linker Linker->Step2 Intermediate2 Protected VHL Ligand-Linker Conjugate Step2->Intermediate2 Step3 Boc Deprotection (HCl/Dioxane or TFA/DCM) Intermediate2->Step3 Final_Product VHL Ligand-Linker Intermediate (Amine Salt) Step3->Final_Product

Caption: A generalized synthetic scheme for preparing a VHL ligand-linker conjugate.

Biological Evaluation of the Resulting PROTAC

Once the VHL ligand-linker intermediate is synthesized, it can be conjugated to a POI ligand to form the final PROTAC. The biological activity of the PROTAC is then assessed through a series of in vitro assays.

Protocol 2: Assessment of PROTAC-Mediated Protein Degradation

1. Cell Culture and Treatment: a. Culture a relevant cell line expressing the POI to approximately 70-80% confluency. b. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

2. Western Blotting for Protein Degradation: a. Lyse the cells and quantify the total protein concentration. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH, β-actin). d. Incubate with a corresponding HRP-conjugated secondary antibody. e. Visualize the bands using a chemiluminescence detection system. f. Quantify the band intensities to determine the extent of POI degradation relative to the loading control.

3. Data Analysis and Interpretation: a. Calculate the percentage of remaining POI at each PROTAC concentration and time point. b. Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.

Parameter Description Typical Value Range
DC50 The concentration of a PROTAC required to degrade 50% of the target protein.pM to µM
Dmax The maximum percentage of protein degradation achieved by the PROTAC.>80% is desirable

Concluding Remarks

The (2S,4R)-4-hydroxypyrrolidine-2-carboxamide scaffold is a cornerstone in the design of potent and selective VHL-recruiting PROTACs. Its ability to mimic the natural substrate of VHL provides a robust anchor for engaging the E3 ligase machinery. The synthetic accessibility of hydroxypyrrolidine derivatives allows for their versatile incorporation into PROTACs, facilitating the exploration of structure-activity relationships. The protocols outlined in this guide provide a framework for the rational design, synthesis, and biological evaluation of novel PROTACs leveraging this critical structural motif. As the field of targeted protein degradation continues to evolve, the strategic use of such privileged scaffolds will undoubtedly fuel the development of next-generation therapeutics.

References

  • Beck A, et al. Strategies and challenges for the next generation of antibody-drug conjugates.
  • Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • (2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | C10H17NO5 | CID 88804 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • Nalawansha DA, et al. PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chem Biol. 2020;27(8):998-985.
  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Targeted protein degradation in drug development: Recent advances and future challenges. (2023). European Journal of Medicinal Chemistry, 262, 115839.
  • Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Publishing. (2024). DOI: 10.1039/D4OB00518A.
  • Novel E3 Ligase Ligand Libraries for Degradation of Proteins Implicated in Malignant Diseases. (n.d.). Retrieved January 23, 2026, from [Link]

  • A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • Thioamide substitution to probe the hydroxyproline recognition of VHL ligands - PMC. (2018). Retrieved January 23, 2026, from [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2021). Journal of Medicinal Chemistry, 64(19), 14299-14325.
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Frequency of CRBN ligands used in PROTAC compounds. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • (PDF) Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - ResearchGate. (2024). Retrieved January 23, 2026, from [Link]

  • Discovery of E3 Ligase Ligands for Target Protein Degradation - ResearchGate. (2022). Retrieved January 23, 2026, from [Link]

  • VHL ligand 2 - DC Chemicals. (n.d.). Retrieved January 23, 2026, from [Link]

  • Recent advances in targeted protein degraders as potential therapeutic agents - PubMed. (2023). Medicinal Research Reviews, 43(4), 1335-1377.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules, 27(19), 6598.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. (2023). Molecules, 28(3), 1145.
  • ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning - MDPI. (2024). International Journal of Molecular Sciences, 25(10), 5406.
  • (PDF) Novel approaches for the rational design of PROTAC linkers - ResearchGate. (2021). Retrieved January 23, 2026, from [Link]

  • Scaffold hopping enables direct access to more potent PROTACs with in vivo activity - Chemical Communications (RSC Publishing). (2020).
  • WO2019099868A2 - Degraders and degrons for targeted protein degradation. (n.d.).
  • WO2024006742A2 - Nrf2 protein degraders - Google Patents. (n.d.).
  • WO2021156792A1 - Targeted plasma protein degradation - Google Patents. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for N-hydroxypyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of N-hydroxypyrrolidine-2-carboxamide hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, field-proven insights into overcoming common challenges encountered during the synthesis of this important proline derivative. The content is structured into a Frequently Asked Questions (FAQs) section for foundational knowledge and a comprehensive Troubleshooting Guide to address specific experimental issues.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis and handling of this compound.

1. What is the general synthetic approach for this compound?

The synthesis typically involves the coupling of a suitably protected N-hydroxypyrrolidine-2-carboxylic acid derivative with an amine source, followed by deprotection. The most common strategy is an amide bond formation reaction between a protected proline precursor and hydroxylamine or its protected equivalent. The final step usually involves the removal of protecting groups and formation of the hydrochloride salt to improve stability and handling.

2. Why is the hydrochloride salt form often preferred?

The hydrochloride salt of N-hydroxypyrrolidine-2-carboxamide enhances the compound's stability and crystallinity. Free amines can be susceptible to oxidation and are often oils or amorphous solids, which are difficult to handle and purify. The salt form provides a stable, crystalline solid with improved solubility in aqueous or polar protic solvents, which is beneficial for both purification and subsequent applications.[1]

3. What are the most critical reagents in this synthesis?

The critical reagents are the coupling agent, an optional additive to suppress side reactions, and the base.

  • Coupling Agents: These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by the amine.[2] Common examples include carbodiimides (e.g., EDC·HCl, DIC) and onium salts (e.g., HATU, HBTU, PyBOP).[3]

  • Additives: Reagents like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma) are often used with carbodiimides. They form an active ester intermediate that is less prone to racemization and other side reactions compared to the carbodiimide-activated species alone.[4]

  • Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the hydrochloride salt of the amine starting material and any acidic byproducts formed during the reaction.

4. How should the starting materials and final product be stored?

Due to the presence of hydroxyl and amine functionalities, both the precursors and the final product can be sensitive to moisture and temperature.

  • Starting Materials: Protected proline derivatives should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[5] Coupling agents are often moisture-sensitive and should be handled accordingly.

  • Final Product: this compound should be stored in a tightly sealed container in a desiccator at low temperatures (e.g., -20°C for long-term storage) to prevent degradation.[1][6]

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis.

Issue 1: Low or No Product Yield

Question: My reaction has stalled, or the final yield is significantly lower than expected. What are the likely causes and how can I fix them?

Answer: Low yield is a common issue stemming from several potential factors. The key is to systematically identify the root cause.

  • Ineffective Carboxylic Acid Activation: The first step in the coupling reaction is the activation of the carboxylic acid.[3] If this step is inefficient, the entire reaction will fail.

    • Cause: The coupling reagent may have degraded due to improper storage (moisture exposure). Carbodiimides like EDC are particularly susceptible.

    • Solution: Use a freshly opened bottle of the coupling reagent or purchase a high-purity grade. Consider switching to a more robust onium salt-based reagent like HATU or PyBOP, which are often more effective for sterically hindered or challenging couplings.[3]

  • Poor Nucleophilicity of the Amine: Proline and its derivatives are secondary amines, which are inherently less nucleophilic than primary amines due to steric hindrance.[7]

    • Cause: The reaction medium or temperature may not be optimal for the amine to attack the activated ester.

    • Solution: Ensure an appropriate base (like DIPEA) is used in slight excess (1.1-1.5 equivalents) to fully deprotonate the amine salt. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can sometimes improve the rate, but must be balanced against potential side reactions.

  • Incorrect Stoichiometry or Reaction Conditions:

    • Cause: Inaccurate measurement of reagents or suboptimal solvent choice can hinder the reaction.

    • Solution: Carefully verify the molar ratios of all reagents. Typically, a slight excess of the carboxylic acid and coupling agent (1.1-1.2 equivalents) relative to the amine is used. The solvent should be a dry, polar aprotic solvent like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (ACN). DMF is often preferred for its ability to dissolve most reactants and intermediates.

Visualizing the General Synthetic Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Steps Prep 1. Prepare Reactants (Protected Proline Derivative, Hydroxylamine Source, Solvent) Coupling 2. Amide Coupling - Add Base (e.g., DIPEA) - Add Coupling Agent (e.g., HATU) - Stir at RT to 40°C Prep->Coupling Workup 3. Aqueous Workup (Quench, Extract with Organic Solvent) Coupling->Workup Purify 4. Purification (Column Chromatography, Crystallization) Workup->Purify Deprotect 5. Deprotection (e.g., TFA for Boc group) Purify->Deprotect Salt 6. Salt Formation (Add HCl in Ether/Dioxane) Deprotect->Salt Final Final Salt->Final Final Product

Caption: General workflow for synthesizing N-hydroxypyrrolidine-2-carboxamide HCl.

Issue 2: Significant Side Product Formation

Question: My TLC or LC-MS analysis shows multiple unintended spots/peaks. What are these side products and how can I prevent them?

Answer: Side product formation often points to issues with racemization or undesired reactivity of the coupling reagents or functional groups.

  • N-Acylurea Formation:

    • Cause: This is a classic side reaction when using carbodiimide coupling agents (like DCC or EDC).[4] The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, consuming the activated acid.

    • Solution: Add a nucleophilic additive like HOBt or Oxyma. These additives trap the O-acylisourea to form an active ester, which is more reactive towards the amine and less prone to rearrangement. The use of onium salt reagents (HATU, HBTU) inherently avoids this issue as they are based on HOBt or its derivatives.

  • Racemization:

    • Cause: The alpha-proton of the activated carboxylic acid is acidic and can be abstracted, leading to a loss of stereochemical integrity (racemization).[4] This is particularly problematic in peptide chemistry.

    • Solution: Use racemization-suppressing additives (HOBt, Oxyma). Additionally, avoid using strong bases or high temperatures for extended periods. Onium salt reagents are generally preferred for minimizing racemization.[8]

  • Reaction with the N-Hydroxy Group:

    • Cause: The N-hydroxy group is also nucleophilic and could potentially react, leading to oligomerization or other side products, especially if it is not properly protected during the coupling step.

    • Solution: Ensure the N-hydroxy group is protected (e.g., as a benzyl or silyl ether) before the amide coupling reaction. This protecting group can then be removed in a later step.

Visualizing the Carbodiimide Coupling Mechanism & Side Reaction

G cluster_main Desired Pathway cluster_side Side Reaction Pathway Acid R-COOH Active_Ester O-Acylisourea (Reactive Intermediate) Acid->Active_Ester + EDC EDC EDC HOBt_Ester HOBt Active Ester Active_Ester->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Stable Side Product) Active_Ester->N_Acylurea Rearrangement (No Additive) HOBt HOBt (Additive) Product Amide Product HOBt_Ester->Product + Amine Amine R'-NH2

Caption: Carbodiimide coupling mechanism showing the role of HOBt and N-acylurea side product formation.

Issue 3: Difficulty in Product Purification

Question: My crude product is difficult to purify. Standard silica gel chromatography is not working well. What are my options?

Answer: The target molecule is a polar, ionic hydrochloride salt, which presents challenges for standard purification methods.

  • Silica Gel Chromatography Issues:

    • Cause: Highly polar compounds often exhibit poor mobility (streaking or sticking to the baseline) on normal-phase silica gel. The ionic nature of the hydrochloride salt exacerbates this issue.

    • Solution:

      • Neutralize First: Purify the free-base form of the compound on silica gel and then form the HCl salt post-purification.

      • Modify the Mobile Phase: Add a small amount of a basic modifier like triethylamine (~0.1-1%) to your eluent system (e.g., DCM/Methanol) to suppress the interaction of the amine with the acidic silica. Alternatively, adding acetic or formic acid can sometimes help for zwitterionic compounds.

  • Alternative Purification Strategies:

    • Reverse-Phase Chromatography (C18): This is often the best method for polar compounds. Use a gradient of water/acetonitrile or water/methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. The TFA can then be removed or exchanged for HCl.

    • Crystallization: As the final product is a salt, crystallization is a highly effective method for purification if a suitable solvent system can be found.[9] Experiment with solvent/anti-solvent systems like Methanol/Ether, Ethanol/Ethyl Acetate, or Isopropanol/Hexanes.

    • Ion-Exchange Chromatography: This technique separates molecules based on charge and can be very effective for purifying salts, although it is more specialized.

Data Summary Tables

Table 1: Comparison of Common Coupling Reagents

ReagentFull NameProsConsTypical Additive
EDC·HCl 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HClWater-soluble byproducts, inexpensive.Prone to N-acylurea formation and racemization.HOBt, Oxyma
DIC N,N'-DiisopropylcarbodiimideByproduct (DIU) is soluble in some organic solvents.Byproduct can be difficult to remove.HOBt, Oxyma
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh efficiency, low racemization, fast reaction times.Expensive, can be difficult to remove byproducts.None required
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateVery effective, especially for hindered couplings.Forms carcinogenic HMPA byproduct.[3]None required

Table 2: Quick Troubleshooting Reference

SymptomProbable Cause(s)Recommended Solution(s)
Low Yield Degraded coupling agent; Suboptimal base/solvent; Low temperature.Use fresh reagents; Switch to HATU; Use DIPEA in DMF; Gently warm reaction.
N-Acylurea Peak Using a carbodiimide (e.g., EDC) without an additive.Add HOBt or Oxyma to the reaction mixture.
Racemization High temperature; Strong base; Inappropriate coupling agent.Run reaction at 0°C to RT; Use DIPEA; Use HATU or add HOBt.
Product Streaking on TLC Compound is a salt; Highly polar.Neutralize before chromatography; Add TEA to eluent; Use reverse-phase (C18).

References

  • Valle, G., Crisma, M., Toniolo, C., Beisswenger, R., Rieker, A., & Jung, G. (1989). Crystal and molecular structures of two N-hydroxy-peptides. Liebigs Annalen der Chemie, 1989(4), 337-343.
  • A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. [Link]

  • Karoyan, P., & Chassaing, G. (2011). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 16(8), 6737–6764. [Link]

  • Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone.
  • (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride. PubChem. [Link]

  • Tips and tricks for difficult amide bond formation?. Reddit r/Chempros. [Link]

  • seco-1-Azacubane-2-carboxylic acid-Amide Bond Comparison to Proline. ResearchGate. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • The Role of Coupling Agents in Modern Organic Synthesis. Sysment. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Purification of N-hydroxypyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-hydroxypyrrolidine-2-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity. The inherent polarity and hydrophilic nature of this hydrochloride salt can present unique challenges during purification. This resource addresses these issues with scientifically grounded explanations and actionable protocols.

Troubleshooting Guide

This section is dedicated to resolving common issues encountered during the purification of this compound. The following decision tree provides a general workflow for troubleshooting purification problems.

Purification_Troubleshooting start Problem with Purification purity_issue Low Purity start->purity_issue yield_issue Low Yield start->yield_issue degradation_issue Product Degradation start->degradation_issue analysis_issue Inconsistent Analytical Results start->analysis_issue recrystallization_fail Recrystallization Ineffective purity_issue->recrystallization_fail Primary Method chromatography_fail Poor Chromatographic Resolution purity_issue->chromatography_fail Alternative/Further Step transfer_loss Mechanical Losses yield_issue->transfer_loss solubility_loss Loss in Mother Liquor yield_issue->solubility_loss thermal_degradation Thermal Instability degradation_issue->thermal_degradation ph_instability pH-mediated Degradation degradation_issue->ph_instability inconsistent_hplc Variable HPLC Results analysis_issue->inconsistent_hplc recrystallization_solutions Solutions: - Screen alternative solvent systems - Employ anti-solvent technique - Check for oiling out vs. crystallization recrystallization_fail->recrystallization_solutions chromatography_solutions Solutions: - Switch to a more polar stationary phase (e.g., alumina, HILIC) - Use a modified mobile phase (e.g., with additives like NH4OH for tailing) - Consider ion-exchange chromatography chromatography_fail->chromatography_solutions transfer_solutions Solutions: - Minimize transfers - Use appropriate filtration techniques - Wash equipment with minimal solvent transfer_loss->transfer_solutions solubility_solutions Solutions: - Optimize recrystallization solvent volume - Cool crystallization mixture slowly and to a lower temperature - Consider a second crop of crystals solubility_loss->solubility_solutions thermal_solutions Solutions: - Use low-temperature purification methods - Avoid prolonged heating during recrystallization - Remove solvents under reduced pressure at low temperatures thermal_degradation->thermal_solutions ph_solutions Solutions: - Maintain an acidic pH to ensure stability of the hydrochloride salt - Avoid strongly basic conditions during workup or chromatography ph_instability->ph_solutions hplc_solutions Solutions: - Use a HILIC column for better retention of polar compounds - Ensure complete dissolution of the sample in the mobile phase - Check for on-column degradation inconsistent_hplc->hplc_solutions

Caption: Troubleshooting workflow for purification.

Problem 1: Low Purity After Recrystallization

Symptom: The final product shows significant impurities by HPLC or NMR analysis after a standard recrystallization protocol.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The high polarity of this compound makes it highly soluble in common polar solvents like methanol and water, but potentially insoluble in non-polar solvents. This can make finding a suitable single-solvent system for recrystallization challenging.

    • Expert Insight: A mixed solvent system or an anti-solvent precipitation approach is often more effective for highly polar compounds.

    • Actionable Protocol:

      • Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., methanol, ethanol, or a water/alcohol mixture) at an elevated temperature.

      • Slowly add a pre-filtered anti-solvent (a solvent in which the product is poorly soluble, such as ethyl acetate, diethyl ether, or dichloromethane) until turbidity persists.

      • Add a few drops of the first solvent to redissolve the precipitate and then allow the solution to cool slowly.

Solvent CombinationRationale
Methanol / Ethyl AcetateMethanol solubilizes the polar compound, while ethyl acetate acts as an effective anti-solvent.
Ethanol / Diethyl EtherSimilar to the above, offering a different polarity range.
Isopropanol / WaterWater can increase the initial solubility, and the isopropanol can help to drive crystallization upon cooling.
  • "Oiling Out" of the Product: Instead of forming crystals, the compound may separate as a liquid phase. This is common for highly polar or impure samples.

    • Expert Insight: Oiling out prevents effective purification as impurities are trapped within the oil. This can be mitigated by reducing the solution temperature before adding an anti-solvent, using a more dilute solution, or adding the anti-solvent at a slower rate with vigorous stirring.

  • Co-precipitation of Impurities: If impurities have similar solubility profiles to the desired product, they may crystallize out together.

    • Expert Insight: In such cases, a different purification technique, such as column chromatography, may be necessary before recrystallization.[1]

Problem 2: Poor Resolution in Column Chromatography

Symptom: The compound streaks on a silica gel column, or impurities co-elute with the product.

Potential Causes & Solutions:

  • Strong Interaction with Silica Gel: As a polar, basic hydrochloride salt, the compound can interact strongly with the acidic silica gel, leading to significant tailing and poor separation.[2]

    • Expert Insight: Modifying the mobile phase or using an alternative stationary phase is crucial.

    • Actionable Protocols:

      • Modified Mobile Phase: For silica gel chromatography, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can improve peak shape by competing for active sites on the silica.[2] A common eluent system for such compounds is a gradient of methanol in dichloromethane with 0.5-2% ammonium hydroxide.

      • Alternative Stationary Phases:

        • Alumina (basic or neutral): This can be a better choice for basic compounds to prevent strong adsorption.

        • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of highly polar compounds and can provide excellent resolution.[3][4]

  • Inappropriate Eluent Polarity: The chosen solvent system may not have the correct polarity to effectively separate the compound from impurities.

    • Expert Insight: A systematic approach to eluent selection using TLC is recommended. Test various solvent systems (e.g., dichloromethane/methanol, ethyl acetate/methanol) with and without modifiers to find the optimal separation conditions before scaling up to a column.

Problem 3: Product Degradation During Purification

Symptom: Appearance of new, unexpected spots on TLC or peaks in HPLC after purification attempts.

Potential Causes & Solutions:

  • Thermal Instability: Prolonged heating during recrystallization can lead to degradation.

    • Expert Insight: The N-hydroxy functionality can be susceptible to decomposition at elevated temperatures.

    • Actionable Protocol:

      • Minimize the time the compound is heated in solution.

      • Use a rotary evaporator with a low-temperature water bath to remove solvents.

      • Consider crystallizing at room temperature over a longer period if possible.

  • pH Instability: Exposure to strongly basic conditions can deprotonate the hydrochloride salt, potentially leading to side reactions or degradation of the free base.

    • Expert Insight: While basic modifiers can be helpful in chromatography, their concentration should be minimized. It is generally advisable to maintain the compound in its salt form for stability. The stability of related hydroxypyrrolidine compounds can be affected by high oxygen concentrations and the presence of metal ions.[5]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: Impurities will depend on the synthetic route, but common possibilities include:

  • Starting materials, such as protected forms of hydroxyproline.

  • Reagents used in the synthesis, such as coupling agents or protecting groups.[6]

  • Side-products from incomplete reactions or side reactions.

  • Degradation products.[5] A thorough characterization of impurities using techniques like LC-MS is recommended to devise an effective purification strategy.[7]

Q2: What is the best way to monitor the purity of this compound?

A2: Due to its polar nature, standard reversed-phase HPLC may not provide adequate retention.

  • HILIC: This is often the most effective chromatographic method for such polar compounds.[3][4]

  • TLC: Thin-layer chromatography on silica plates can be used for rapid, qualitative checks. A mobile phase of dichloromethane:methanol:ammonium hydroxide (e.g., 80:18:2) can be a good starting point.[2]

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying organic impurities.

  • LC-MS: Liquid chromatography-mass spectrometry is invaluable for identifying the mass of the parent compound and any impurities.[8]

Q3: How should I store the purified this compound?

A3: The compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[9] As a hydrochloride salt, it is likely to be hygroscopic, so storage in a desiccator is recommended.

Q4: Can I use distillation for purification?

A4: No, distillation is not a suitable method. This compound is a non-volatile salt and would likely decompose at the high temperatures required for distillation. A method like distillation under reduced pressure is more suitable for neutral, lower molecular weight compounds like (S)-3-hydroxypyrrolidine.[10]

Detailed Experimental Protocols

Protocol 1: Recrystallization using an Anti-Solvent Method

This protocol is a starting point and may require optimization.

  • Dissolution: In a clean, dry flask, add the crude this compound. Add a minimal volume of warm (40-50°C) methanol to fully dissolve the solid.

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with filter paper.

  • Anti-Solvent Addition: While stirring the methanolic solution, slowly add ethyl acetate at room temperature until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of methanol to re-dissolve the initial precipitate, resulting in a clear, saturated solution.

  • Crystallization: Cover the flask and allow it to cool to room temperature slowly, then transfer it to a refrigerator (4°C) for several hours or overnight to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is designed to mitigate the challenges of purifying a polar, basic compound on silica gel.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane or dichloromethane.

  • Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the compound in a minimal amount of methanol, add silica gel, and then evaporate the solvent completely. This creates a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Start with a mobile phase of 98:2 dichloromethane:methanol.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol.

    • If tailing is observed on TLC, add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase mixture.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<40°C).

Purification_Workflow start Crude Product purity_check1 Assess Purity (TLC/HPLC/NMR) start->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Minor Impurities chromatography Column Chromatography purity_check1->chromatography Major Impurities / Complex Mixture purity_check2 Assess Purity recrystallization->purity_check2 chromatography->purity_check2 pure_product Pure Product (>95%) purity_check2->pure_product Purity Met further_purification Further Purification Needed purity_check2->further_purification Purity Not Met further_purification->recrystallization Try Alternative Method

Sources

Technical Support Center: N-hydroxypyrrolidine-2-carboxamide hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Synthatech Application Science Team

Welcome to the technical support guide for the synthesis of N-hydroxypyrrolidine-2-carboxamide hydrochloride. This document provides in-depth troubleshooting for common side reactions and synthetic challenges encountered by researchers and process development professionals. Our goal is to equip you with the mechanistic understanding and practical protocols needed to optimize your synthesis, improve yield, and ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final yield of N-hydroxypyrrolidine-2-carboxamide is significantly lower than expected. What are the likely causes?

Low yield is a common issue that can stem from several factors, ranging from incomplete starting material conversion to the formation of soluble byproducts that are lost during workup and purification. The most prevalent causes involve specific, competing side reactions.

Probable Cause 1: Diketopiperazine (DKP) Formation

The most common side reaction, especially if your synthesis involves an N-protected proline precursor that is deprotected before the final amidation with hydroxylamine, is the formation of a cyclic dipeptide known as a diketopiperazine (DKP). This is particularly problematic for proline derivatives.[1][2]

  • Mechanism : This occurs via an intramolecular cyclization. If you have a dipeptide intermediate, such as L-prolyl-L-proline methyl ester, the deprotected N-terminal amine can attack the ester carbonyl of its own tail, cleaving the peptide and forming the highly stable six-membered ring of cyclo(Pro-Pro).[1][3] This side reaction drastically reduces the amount of linear precursor available to form the desired product.

Probable Cause 2: Incomplete Reaction or Hydrolysis

The coupling reaction between the activated proline carboxylic acid (or its ester) and hydroxylamine may not go to completion. Furthermore, the hydroxamic acid product can be susceptible to hydrolysis back to the carboxylic acid under harsh acidic or basic conditions during workup.

  • Mechanism : Hydroxylamine is a weaker nucleophile than many standard amines. If the carboxylic acid is not sufficiently activated (e.g., as an acid chloride or with a coupling agent), the reaction can stall. During workup, excess acid or base used for neutralization or extraction can catalyze the hydrolysis of the -C(=O)NHOH bond.

Troubleshooting & Mitigation Strategies:

  • Optimize Coupling Conditions : Ensure your carboxylic acid starting material is fully activated. Standard coupling agents like EDC/HOBt or the use of an acid chloride are effective.[4] One-pot reactions that couple hydroxylamine with an activated carboxylic acid are often successful.[5]

  • Control pH During Workup : Maintain a neutral or slightly acidic pH during extractions and purification. Avoid prolonged exposure to strong acids or bases.

  • Reaction Sequence : If possible, introduce the hydroxylamine to form the hydroxamic acid before deprotecting other functional groups. This can sometimes prevent intramolecular side reactions.

  • Monitor Reaction Progress : Use TLC or LC-MS to monitor the consumption of your starting material and the formation of the product. This will help you determine the optimal reaction time and prevent unnecessary degradation from prolonged heating.

Q2: I've observed a significant impurity with a mass corresponding to a dimer of my proline precursor. How can I prevent this?

This is a classic case of diketopiperazine (DKP) formation, as discussed in the previous question. Due to the unique cyclic structure of proline, it is highly susceptible to this intramolecular cyclization.[3][6]

In-Depth Mechanism: Diketopiperazine Formation

The process is initiated by the deprotection of the N-terminal amino acid of a dipeptidyl-proline intermediate (e.g., removing a Boc or Cbz group). The now-free secondary amine of the proline residue is perfectly positioned to perform a nucleophilic attack on the carbonyl group of the ester or activated carboxyl group of the preceding amino acid, forming a stable six-membered ring and cleaving off any downstream peptide chain or protecting group.

Caption: DKP formation competes with the desired reaction.

Troubleshooting Protocol for DKP Formation:

StrategyRationale & Causality
Use Low Temperatures Lowering the temperature of the deprotection and coupling steps reduces the rate of the intramolecular cyclization more than the desired intermolecular reaction.
Immediate Coupling After N-terminal deprotection, immediately proceed with the next coupling step without any delay or isolation of the intermediate. This minimizes the time the free amine has to cyclize.
Choice of Base Use a hindered or non-nucleophilic base (e.g., DIPEA) for neutralization after deprotection. Stronger, unhindered bases can accelerate DKP formation.
Protecting Group Strategy Couple the N-protected proline to hydroxylamine first, then perform other synthetic steps. This avoids creating the dipeptide precursor susceptible to cyclization.
Q3: My product seems unstable and degrades upon standing or during purification, sometimes showing a loss of mass. What is happening?

Hydroxamic acids can be sensitive molecules.[7] Degradation can occur via a classic pathway known as the Lossen Rearrangement, especially if activated (e.g., by acylation of the hydroxylamine oxygen) or under thermal stress.[8][9][10]

Mechanism: Lossen Rearrangement

The Lossen Rearrangement converts a hydroxamic acid into an isocyanate.[11][12] The reaction is typically initiated by the activation of the hydroxyl group, followed by deprotonation and rearrangement, which expels a carboxylate as a leaving group. The resulting isocyanate is highly reactive. If water is present, it will hydrolyze to an unstable carbamic acid, which then decarboxylates to form a primary amine, resulting in a net loss of CO2 from the molecule.

Lossen_Rearrangement cluster_main Lossen Rearrangement Pathway Hydroxamic_Acid N-hydroxypyrrolidine- 2-carboxamide Activated_HA Activated Intermediate (e.g., O-Acyl) Hydroxamic_Acid->Activated_HA Activation (e.g., Ac2O, heat) Isocyanate Pyrrolidin-2-yl-isocyanate Activated_HA->Isocyanate Rearrangement (- RCOO⁻) Amine 2-Aminopyrrolidine (Product of Hydrolysis) Isocyanate->Amine +H₂O CO2 CO2 Isocyanate->CO2 +H₂O

Caption: Degradation of hydroxamic acid via Lossen Rearrangement.

Troubleshooting & Mitigation Strategies:

  • Avoid Activating Conditions : Be cautious with reagents like acetic anhydride or sulfonyl chlorides if they are not part of the intended reaction sequence, as they can O-acylate the hydroxamic acid and facilitate the rearrangement.[10]

  • Gentle Workup : Use mild conditions for purification. Avoid excessive heat. If using chromatography, consider using a buffered mobile phase to maintain a stable pH.

  • Proper Storage : Store the final this compound as a dry solid, protected from moisture and light, preferably at low temperatures. The hydrochloride salt form generally offers greater stability than the free base.

  • Characterize Byproducts : If degradation is suspected, use LC-MS to look for the mass of the corresponding amine (2-aminopyrrolidine), which is a key indicator of a completed Lossen rearrangement and subsequent hydrolysis.

Experimental Protocols
Protocol: Synthesis via Activated Carboxylic Acid

This protocol minimizes DKP formation by activating a protected proline monomer before reaction with hydroxylamine.

  • Starting Material : Begin with N-Boc-L-proline.

  • Activation : Dissolve N-Boc-L-proline (1.0 eq) in anhydrous DCM at 0 °C. Add EDC (1.1 eq) and HOBt (1.1 eq). Stir for 20 minutes until the solution is clear.

  • Coupling : In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq) and a non-nucleophilic base like N-methylmorpholine (1.2 eq) in DMF. Add this solution dropwise to the activated acid solution at 0 °C.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS.

  • Workup : Quench the reaction with water and perform a standard aqueous/organic extraction.

  • Deprotection & Salt Formation : Cleave the Boc group using 4M HCl in dioxane. Evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purification : Recrystallize from an appropriate solvent system (e.g., methanol/ether) to obtain the pure product.

References
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega.

  • Hydroxamic Acids Derived from N-Hydroxy-α-Amino Acids: Syntheses and Applications. Radboud University Repository.

  • Process for preparing hydroxy-l-proline or n-acetyl-hydroxy-l-proline from hydrolyzed gelatin. Google Patents.

  • Technical Support Center: Diketopiperazine (DKP) Formation in Proline Derivative Synthesis. Benchchem.

  • Synthesis and thermal degradation property study of N-vinylpyrrolidone and acrylamide copolymer. RSC Publishing.

  • Methods for Hydroxamic Acid Synthesis. PubMed Central (PMC), NIH.

  • Preparation method of N-carbobenzoxy-L-prolinamide. Google Patents.

  • Synthesis of Proline-Based Diketopiperazine Scaffolds. The Journal of Organic Chemistry.

  • Lossen Rearrangement. Alfa Chemistry.

  • The biosynthetic origin of diketopiperazines derived from D-proline. ResearchGate.

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate.

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

  • Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). bioRxiv.

  • Methods for Hydroxamic Acid Synthesis. ResearchGate.

  • Showing metabocard for N-Nitroso-3-hydroxypyrrolidine (HMDB0061163). Human Metabolome Database.

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega.

  • Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. MDPI.

  • One-Step Facile Synthesis of L-Proline Ethylamide Hydrochloride. ResearchGate.

  • Deprotective Lossen rearrangement: a direct and general transformation of Nms-amides to unsymmetrical ureas. PubMed Central (PMC), NIH.

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.

  • Hydroxamic acid. Wikipedia.

  • Synthesis of N-acetyl-4-hydroxy-L-proline. PrepChem.com.

  • The Lossen rearrangement from free hydroxamic acids. ResearchGate.

  • Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. PubMed Central (PMC).

  • Lossen rearrangement. L.S.College, Muzaffarpur.

  • Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids under catalyst- and additive-free conditions. Organic & Biomolecular Chemistry (RSC Publishing).

  • What is the synthesis and application of (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid? Guidechem.

  • Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PubMed Central (PMC), NIH.

  • CAS 4298-08-2 (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid. BOC Sciences.

Sources

Validation & Comparative

Introduction: The Unique Structural Role of Proline and the Rationale for Mimicry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Proline Mimetics in Drug Design

Proline, often termed an "imino acid," holds a unique position among the 20 proteinogenic amino acids due to its secondary amine, where the side chain cyclizes back onto the backbone nitrogen.[1][2][3] This cyclic structure imparts exceptional rigidity, profoundly influencing the conformation of peptides and proteins.[1][3] Specifically, it restricts the backbone dihedral angle φ to approximately -65°, acting as a "structural disruptor" or "helix breaker" within regular secondary structures like α-helices and β-sheets.[2][4] However, it is a crucial element in the formation of turns and the polyproline II (PPII) helix, a key motif in signal transduction and protein-protein interactions.[1][2][5]

Two key conformational equilibria define proline's structural impact:

  • Amide Bond Isomerization: The Xaa-Pro peptide bond can exist in either a trans (ω ≈ 180°) or cis (ω ≈ 0°) conformation. Unlike other peptide bonds where trans is overwhelmingly favored, the steric environment of proline's ring reduces the energy difference, allowing for a significant population (5-30%) of the cis isomer in biological systems.[6] This isomerization is a slow process and is often a rate-limiting step in protein folding.[7]

  • Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in two primary "puckered" conformations, Cγ-endo (down) and Cγ-exo (up). This ring pucker is correlated with the peptide backbone conformation, where an exo pucker favors more compact, helical structures (like PPII), and an endo pucker supports more extended conformations.[8]

The ability to control these conformational features is a powerful strategy in drug design. Proline mimetics are synthetic analogues designed to lock the proline scaffold into a specific ring pucker or to bias the cis/trans isomer ratio. By replacing a native proline with a precisely engineered mimetic, researchers can pre-organize a peptide or small molecule into its bioactive conformation, thereby enhancing binding affinity, selectivity, metabolic stability, and cell permeability.[9]

This guide provides a comparative analysis of different classes of proline mimetics, detailing their structural effects, synthetic accessibility, and impact on biological activity, supported by experimental data and protocols.

Visualizing Proline's Conformational Equilibria

The interplay between ring pucker and amide bond isomerization is fundamental to proline's structural influence. The following diagram illustrates these key states.

G cluster_trans Trans Amide (ω ≈ 180°) cluster_cis Cis Amide (ω ≈ 0°) trans_exo Exo Pucker (Compact, PPII-like) trans_endo Endo Pucker (Extended) trans_exo->trans_endo Ring Flip cis_endo Endo Pucker (Preferred in Cis) trans_endo->cis_endo Cis/Trans Isomerization (Slow) cis_exo Exo Pucker (Less Common) cis_endo->cis_exo Ring Flip

Caption: Conformational equilibria of a proline residue, showing the slow cis/trans isomerization and the faster endo/exo ring pucker flip.

Classes of Proline Mimetics: A Comparative Analysis

Proline mimetics can be broadly categorized based on the nature of their structural modifications. The most prevalent strategy involves substitution on the pyrrolidine ring, particularly at the 4-position.

Substituted Prolines: Fine-Tuning Conformation through Steric and Stereoelectronic Effects

Substitution at the C4 position is a widely explored avenue for modulating proline's properties. The conformational outcome is dictated by a combination of steric hindrance and stereoelectronic effects exerted by the substituent.

  • Stereoelectronic Effects: Electron-withdrawing substituents, like fluorine or a hydroxyl group, can significantly influence the ring pucker. When placed at the 4R position, a highly electronegative atom stabilizes the exo pucker. Conversely, a 4S substituent favors the endo pucker. This is exemplified by 4R-fluoroproline (4R-Flp), which strongly promotes the exo conformation required in the Yaa position of the collagen triple helix, thereby enhancing its stability.[8]

  • Steric Effects: Bulky substituents can sterically disfavor one conformation over another. For instance, a 4R-methyl group, which is not strongly electron-withdrawing, sterically favors an anti conformation, leading to a bias toward the endo ring pucker.[8]

Table 1: Comparison of Common 4-Substituted Proline Mimetics

MimeticKey FeaturePredominant Ring PuckerEffect on Ktrans/cisNotable Application
(2S,4R)-Hydroxyproline (Hyp) Electron-withdrawing OHExoIncreases trans populationStabilizing collagen triple helices.[4][]
(2S,4R)-Fluoroproline (4R-Flp) Highly electronegative FStrongly ExoSignificantly increases trans populationPotent stabilizer of collagen; protein engineering.[8]
(2S,4S)-Fluoroproline (4S-flp) Highly electronegative FStrongly EndoFavors cis over native ProInducing turns and extended conformations.[8]
(2S,4S)-Aminoproline Ionizable amino groupEndoCan be tuned by pHIntroducing charge; mimicking Lys/Arg.[8]

The synthesis of these diverse analogues has been streamlined by methods like "proline editing," where commercially available hydroxyproline is incorporated into a peptide and then chemically modified post-synthesis.[8][11] This allows for the generation of a vast array of functionalities without requiring complex solution-phase synthesis for each individual amino acid.[11]

G Proline Editing Workflow start 1. Incorporate Fmoc-Hyp(Protected)-OH via SPPS synthesis 2. Complete Peptide Synthesis start->synthesis deprotect 3. Orthogonal Deprotection of Hyp Hydroxyl synthesis->deprotect modify 4. On-Resin Modification (Mitsunobu, Oxidation, etc.) deprotect->modify end Final Peptide with Functionalized Proline modify->end

Caption: Simplified workflow for "Proline Editing" to generate diverse proline analogues on a solid support.

Bicyclic and Conformationally Locked Mimetics

To achieve an even higher degree of conformational restriction, researchers have developed bicyclic proline analogues. These mimetics fuse an additional ring to the pyrrolidine scaffold, effectively locking the ring pucker and severely restricting backbone flexibility.

  • (S)-Indoline-2-carboxylic acid (Ind): This mimetic can be viewed as a fusion of an aromatic ring across the C4 and C5 positions of proline.[7] This fusion renders the five-membered ring quasi-planar, eliminating the endo/exo pucker equilibrium.[7] A remarkable feature of Ind is its strong preference for the cis amide conformation, particularly in polar solvents.[7] This is in stark contrast to most other proline analogues and makes it a valuable tool for designing novel secondary structures that rely on a cis peptide bond.[7]

  • Azabicycloalkane Amino Acids: These structures introduce a second bridge into the proline ring, creating highly rigid scaffolds. They have been successfully used as dipeptide isosteres and to mimic reverse turns in peptides. The specific geometry and conformational preference depend on the size and attachment points of the second ring.

Table 2: Solvent-Dependent trans/cis Equilibrium for Ac-(2S)-Ind-OMe

SolventDielectric Constant (ε)Ktrans/cis% cis Isomer
Benzene-d62.31.148%
Chloroform-d4.80.856%
Acetone-d621.00.567%
DMSO-d647.00.377%
Data synthesized from experimental results reported in The Journal of Organic Chemistry, 2021.[7]

The data clearly shows that increasing solvent polarity dramatically shifts the equilibrium toward the cis isomer for this proline mimetic, a property that can be exploited in designing environmentally responsive biomaterials or drugs.[7]

Experimental Protocols for Evaluating Proline Mimetics

The rational design and application of proline mimetics rely on robust experimental validation. NMR spectroscopy and Circular Dichroism are two fundamental techniques used to quantify the conformational impact of these analogues.

Protocol 1: Determination of trans/cis Isomer Ratio by 1H NMR Spectroscopy

Objective: To quantify the equilibrium constant (Ktrans/cis) for the Xaa-Pro mimetic bond in a model peptide.

Causality: The chemical environments of protons near the Xaa-Pro bond, particularly the α-protons of both the Xaa and Pro-mimetic residues, are distinct in the trans and cis conformations. This results in separate, well-resolved signals in the 1H NMR spectrum for each isomer. The ratio of the integrals of these corresponding peaks directly reflects the population ratio of the two isomers.

Methodology:

  • Sample Preparation: Dissolve the peptide containing the proline mimetic in a suitable deuterated solvent (e.g., DMSO-d6, D2O) to a final concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum at a controlled temperature (e.g., 298 K).

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) between scans to allow for accurate integration of all signals.

  • Spectral Analysis:

    • Identify pairs of well-resolved peaks corresponding to the same proton in the trans and cis isomers. The Cα-H signals are often the most suitable for this analysis.

    • Integrate the area under each peak of a chosen pair. Let the integral for the trans isomer be Itrans and for the cis isomer be Icis.

  • Calculation:

    • The ratio of the populations is calculated as: Population Ratio = Itrans / Icis.

    • The equilibrium constant is Ktrans/cis = [trans] / [cis] = Itrans / Icis.

    • The free energy difference can be calculated using the equation: ΔG = -RT ln(Ktrans/cis).

Protocol 2: Assessing Secondary Structure Perturbation by Circular Dichroism (CD) Spectroscopy

Objective: To evaluate the effect of a proline mimetic on the overall secondary structure of a peptide.

Causality: Different secondary structures (α-helix, β-sheet, polyproline II helix, random coil) exhibit distinct CD spectra due to the differential absorption of left- and right-circularly polarized light by the chiral peptide backbone. By comparing the CD spectrum of a peptide containing a proline mimetic to its native counterpart, one can infer changes in the predominant secondary structure.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer must be transparent in the far-UV region (below 250 nm).

    • Determine the exact peptide concentration using a reliable method (e.g., UV absorbance at 280 nm if Trp or Tyr are present, or amino acid analysis).

    • Prepare a final sample with a concentration of approximately 20-50 µM in a 1 mm pathlength quartz cuvette.

  • Data Acquisition:

    • Record the CD spectrum in the far-UV range (e.g., 190-260 nm) using a calibrated spectropolarimeter.

    • Acquire a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

    • Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • Convert the raw data (in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg × 100) / (c × n × l), where 'c' is the molar concentration, 'n' is the number of residues, and 'l' is the pathlength in cm.

    • Analyze the spectral features:

      • α-helix: Strong negative bands around 222 nm and 208 nm, and a positive band around 195 nm.

      • β-sheet: A single negative band around 218 nm.

      • PPII helix: A weak positive band around 228 nm and a strong negative band around 206 nm.

    • Compare the spectrum of the mimetic-containing peptide to the native peptide to identify shifts in these characteristic bands, indicating a change in conformational preference.

Conclusion and Future Prospects

Proline mimetics are indispensable tools in modern drug design, offering precise control over peptide and small-molecule conformation.[12] By leveraging steric and stereoelectronic principles, chemists can design analogues that favor specific ring puckers and cis/trans amide bond geometries, thereby pre-organizing a molecule for optimal interaction with its biological target. Substituted prolines like fluoroprolines offer fine-tuning capabilities, while bicyclic analogues provide highly rigid scaffolds for locking in a desired structure. The continued development of novel mimetics, coupled with efficient synthetic strategies like proline editing, promises to expand their application.[8] Over the past 15 years, more than 15 FDA-approved drugs have incorporated proline analogues, highlighting their successful transition from academic curiosities to clinical realities.[12][13] Future efforts will likely focus on creating mimetics with novel functionalities, such as photoswitchable properties or environmentally responsive conformational changes, further broadening the horizons of rational drug discovery.

References

  • Sam-soon, G. et al. (2020). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society.
  • Di Fenza, A. et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry.
  • Kubyshkin, V. & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry.
  • Fokam, P. T. et al. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids.
  • Sigma-Aldrich. Proline Derivatives and Analogs. Sigma-Aldrich Website.
  • Gerlach, A. et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences.
  • Wikipedia. Proline. Wikipedia.
  • Rusinska-Roszak, D. et al. (2021). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules.
  • Kubyshkin, V. & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry.
  • Sam-soon, G. et al. (2020). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society.
  • Goodman, M. et al. (eds.) Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E22a.
  • Ball, L. et al. (2014). Structural mimetics of proline-rich peptides and use of same.
  • Chemistry For Everyone (2025). What Is The Role Of Proline In Protein Secondary Structure? YouTube.
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A Technical Guide to the Potential Applications of N-hydroxypyrrolidine-2-carboxamide Hydrochloride and its Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds with therapeutic potential is a cornerstone of innovation. This guide provides an in-depth technical overview of the prospective applications of N-hydroxypyrrolidine-2-carboxamide hydrochloride and related compounds, focusing on their role as enzyme inhibitors in key therapeutic areas. While direct peer-reviewed literature on this specific hydrochloride salt is limited, the constituent chemical motifs—the pyrrolidine ring and the hydroxamic acid group—are well-established pharmacophores in a variety of enzyme inhibitors. This guide will, therefore, compare the potential performance of this class of compounds with existing alternatives, supported by experimental data from studies on structurally related molecules.

The Scientific Rationale: Unpacking the Pyrrolidine and Hydroxamic Acid Moieties

The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent scaffold in numerous natural products and FDA-approved drugs.[1] Its non-planar, sp³-hybridized structure allows for the precise spatial orientation of functional groups, which is critical for specific interactions with biological targets. Furthermore, the pyrrolidine motif can enhance aqueous solubility and other physicochemical properties of a molecule, which are crucial for drug development.[2]

The hydroxamic acid functional group (-C(O)NHOH) is a powerful metal-chelating moiety. This property is exploited in the design of inhibitors for a large family of metalloenzymes, where the hydroxamic acid coordinates with the metal ion (often zinc) in the enzyme's active site, leading to potent inhibition.[3]

The combination of these two features in a single molecule, as in N-hydroxypyrrolidine-2-carboxamide, suggests a strong potential for potent and selective enzyme inhibition. This guide will explore this potential in the context of several important enzyme classes.

Histone Deacetylase (HDAC) Inhibition: A Promising Avenue in Oncology

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other proteins. Their dysregulation is implicated in the development and progression of various cancers, making them a significant target for anticancer drug discovery.[3] Several HDAC inhibitors are approved for cancer treatment, with many of them featuring a hydroxamic acid as the zinc-binding group.[3]

The Role of the Pyrrolidine Scaffold in HDAC Inhibitors

The pyrrolidine ring in HDAC inhibitors can serve as a "cap" group that interacts with the hydrophobic rim of the enzyme's active site cavity. The chirality of the pyrrolidine ring can significantly influence the selectivity and activity of the inhibitor.[4] For instance, stereoisomers of proline-based HDAC inhibitors have shown different selectivity profiles for various HDAC isoforms.[4]

Comparative Performance of Pyrrolidine-Based and Other HDAC Inhibitors

While specific data for this compound is unavailable, we can compare the performance of other pyrrolidine-containing and established HDAC inhibitors.

CompoundTarget HDAC(s)IC₅₀ (nM)Reference Compound(s)IC₅₀ (nM)
(S)-TSA (unnatural enantiomer)HDAC6 selective-(R)-TSAHDAC1 & HDAC6
Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat)Pan-HDAC2-20 (in vitro)--
BelinostatPan-HDAC27-128 (for various isoforms)--
PanobinostatPan-HDAC3-61 (for various isoforms)--

Note: This table presents a conceptual comparison. Specific IC₅₀ values for (S)-TSA and (R)-TSA are not provided in the search results but their differential selectivity is highlighted. The IC₅₀ values for the reference compounds are ranges across different HDAC isoforms as reported in the literature.[4][5]

Experimental Protocol: In Vitro HDAC Inhibition Assay

A common method for assessing HDAC inhibition is a continuous, fluorescence-based assay.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6, or HDAC8)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM HEPES, 140 mM NaCl, 10 mM KCl, 2 mg/mL BSA, 1 mM TCEP, pH 7.4)

  • Test compound (this compound or analog) and reference inhibitor (e.g., SAHA)

  • Trypsin solution

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

  • In a 384-well plate, add the HDAC enzyme to the assay buffer.

  • Add the test compound or reference inhibitor to the wells containing the enzyme and incubate for a specified period (e.g., 30 minutes at 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

  • Stop the reaction by adding a trypsin solution, which cleaves the deacetylated substrate, releasing the fluorophore.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]

HDAC Inhibition Pathway

HDAC_Inhibition cluster_0 Epigenetic Regulation cluster_1 HDAC Activity Histone Acetylation Histone Acetylation Gene Transcription Gene Transcription Histone Acetylation->Gene Transcription Promotes HDAC HDAC Histone Deacetylation Histone Deacetylation HDAC->Histone Deacetylation Catalyzes Histone Deacetylation->Gene Transcription Represses N-hydroxypyrrolidine-2-carboxamide N-hydroxypyrrolidine-2-carboxamide N-hydroxypyrrolidine-2-carboxamide->HDAC Inhibits

Caption: Mechanism of HDAC inhibition by N-hydroxypyrrolidine-2-carboxamide.

Matrix Metalloproteinase (MMP) Inhibition: Applications in Cancer and Inflammation

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Overexpression of certain MMPs is associated with various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[7] Consequently, MMP inhibitors have been a focus of drug development efforts.

Pyrrolidine Derivatives as MMP Inhibitors

The pyrrolidine scaffold has been incorporated into the design of MMP inhibitors to create molecules with improved selectivity and potency.[8] For example, sulfonyl pyrrolidine derivatives have shown highly selective inhibition against MMP-2.[8] The hydroxamic acid group is a classic zinc-binding feature in many potent MMP inhibitors.

Comparative Performance of Pyrrolidine-Based MMP Inhibitors
Compound ClassTarget MMP(s)PotencyReference Compound
Sulfonyl pyrrolidine derivativesMMP-2 selectiveSome compounds more potent than LY52LY52
Cinnamoyl pyrrolidine derivativesMMP-2Dependent on electronic properties-
BatimastatBroad-spectrum MMP inhibitorPotent, but poor oral bioavailability-
MarimastatBroad-spectrum MMP inhibitorOrally active-

Note: This table provides a qualitative comparison based on the literature.[8][9]

Experimental Protocol: Fluorogenic MMP Inhibition Assay

This assay measures the cleavage of a fluorogenic substrate by an MMP.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • Test compound and a reference inhibitor (e.g., Batimastat)

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Activate the pro-MMP enzyme to its active form according to the manufacturer's instructions (e.g., using APMA).

  • Prepare serial dilutions of the test compound and reference inhibitor.

  • Add the activated MMP enzyme to the wells of a 96-well plate.

  • Add the test compounds and incubate for a predetermined time at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 328 nm and emission at 393 nm). The rate of substrate cleavage is proportional to the enzyme activity.

  • Calculate the initial reaction velocities from the linear portion of the fluorescence versus time plots.

  • Determine the IC₅₀ values as described for the HDAC assay.[7]

MMP Inhibition Workflow

MMP_Inhibition_Workflow Start Start Prepare Reagents Prepare Enzyme, Substrate, Inhibitor Solutions Start->Prepare Reagents Plate Setup Add Enzyme and Inhibitor to 96-well Plate Prepare Reagents->Plate Setup Incubation Incubate at 37°C Plate Setup->Incubation Reaction Initiation Add Fluorogenic Substrate Incubation->Reaction Initiation Fluorescence Reading Monitor Fluorescence Increase Reaction Initiation->Fluorescence Reading Data Analysis Calculate Initial Velocities and IC50 Values Fluorescence Reading->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for MMP inhibition assay.

Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition: A Target for Tuberculosis Treatment

Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on the type II fatty acid synthase (FAS-II) system for the synthesis of mycolic acids, which are essential components of its cell wall. InhA, an enoyl-acyl carrier protein reductase, is a key enzyme in the FAS-II pathway and is the target of the frontline anti-tuberculosis drug isoniazid.[10]

Pyrrolidine Carboxamides as InhA Inhibitors

Pyrrolidine carboxamides have been identified as a novel class of potent InhA inhibitors.[11] These compounds bind to the active site of InhA, inhibiting its function and thereby blocking mycolic acid synthesis.

Comparative Performance of InhA Inhibitors
Compound/ClassTargetIC₅₀Reference Compound(s)MIC (µg/mL) for S. aureus
Pyrrolidine carboxamidesInhAVaries with structure1,4-disubstituted imidazoles8
4-hydroxy-2-pyridonesInhA0.59 µM (NITD-564)Thiopyridines~0.5
TriclosanFabI (an InhA homolog)Potent inhibitorIsoniazid-

Note: This table presents a comparison of different classes of InhA inhibitors. MIC values are provided for S. aureus as a representative bacterium where available in the search results.[10][12][13]

Experimental Protocol: InhA Inhibition Assay

A common method to measure InhA activity is a spectrophotometric assay that monitors the oxidation of NADH.

Materials:

  • Recombinant M. tuberculosis InhA enzyme

  • NADH

  • Substrate (e.g., trans-2-dodecenoyl-CoA)

  • Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, 1 mM EDTA, pH 6.8)

  • Test compound and a reference inhibitor (e.g., Triclosan)

  • 96-well UV-transparent plates

  • UV-Vis spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor.

  • In a 96-well plate, add the assay buffer, NADH, and the test compound or reference inhibitor.

  • Add the InhA enzyme to the wells and incubate for a short period.

  • Initiate the reaction by adding the substrate, trans-2-dodecenoyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction rates.

  • Determine the IC₅₀ values as previously described.[13][14]

InhA Inhibition and Mycolic Acid Synthesis Pathway

InhA_Pathway FAS-II Pathway FAS-II Pathway InhA InhA FAS-II Pathway->InhA Includes Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Essential for Bacterial Cell Wall Integrity Bacterial Cell Wall Integrity Mycolic Acid Synthesis->Bacterial Cell Wall Integrity Pyrrolidine Carboxamide Pyrrolidine Carboxamide Pyrrolidine Carboxamide->InhA Inhibits

Caption: Role of InhA in mycolic acid synthesis and its inhibition.

N-Acylethanolamine Acid Amidase (NAAA) Inhibition: A Target for Pain and Inflammation

N-acylethanolamine acid amidase (NAAA) is a cysteine hydrolase that is responsible for the degradation of the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA).[15] Inhibition of NAAA increases the endogenous levels of PEA, offering a promising therapeutic strategy for the management of pain and inflammation.[15]

Pyrrolidine Amides as NAAA Inhibitors

Structure-activity relationship studies have identified pyrrolidine amide derivatives as potent NAAA inhibitors.[15] The pyrrolidine scaffold and the nature of the substituents play a crucial role in determining the potency and selectivity of these inhibitors over other related enzymes like fatty acid amide hydrolase (FAAH).[15]

Comparative Performance of Pyrrolidine-Based NAAA Inhibitors
CompoundLinker TypePotency (IC₅₀)Selectivity over FAAH
Pyrrolidine amide with flexible linkerFlexibleIncreased potencyReduced selectivity
Pyrrolidine amide with restricted linkerConformationally restrictedDid not enhance potencyImproved selectivity
Compound 4g (rigid 4-phenylcinnamoyl group)RigidLow micromolar-

Note: This table summarizes the structure-activity relationship findings for pyrrolidine amide-based NAAA inhibitors.[15]

Experimental Protocol: NAAA Inhibition Assay

NAAA activity can be measured using a radiometric assay with a radiolabeled substrate.[16][17]

Materials:

  • NAAA enzyme source (e.g., recombinant human NAAA or tissue homogenates)

  • Radiolabeled substrate (e.g., [¹⁴C]palmitoylethanolamide)

  • Assay buffer (e.g., 100 mM NaH₂PO₄, 100 mM sodium citrate, 0.1% Triton-X 100, 3 mM DTT, pH 4.5)

  • Test compound and a reference inhibitor

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor.

  • Incubate the NAAA enzyme with the test compound or reference inhibitor in the assay buffer at 37°C for a specified time.

  • Initiate the reaction by adding the [¹⁴C]palmitoylethanolamide substrate.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an organic solvent (e.g., chloroform/methanol).

  • Separate the product ([¹⁴C]palmitic acid) from the unreacted substrate by thin-layer chromatography.

  • Quantify the amount of product formed using a scintillation counter or a radio-TLC scanner.

  • Calculate the percent inhibition and determine the IC₅₀ values.[16][17][18]

NAAA Inhibition and PEA Signaling Pathway

NAAA_Pathway PEA Palmitoylethanolamide (PEA) NAAA NAAA PEA->NAAA Substrate for Anti-inflammatory & Analgesic Effects Anti-inflammatory & Analgesic Effects PEA->Anti-inflammatory & Analgesic Effects Mediates Degradation Products Degradation Products NAAA->Degradation Products Catalyzes degradation to Pyrrolidine Amide Pyrrolidine Amide Pyrrolidine Amide->NAAA Inhibits

Caption: Inhibition of NAAA by pyrrolidine amides enhances PEA signaling.

Conclusion

This technical guide has provided a comparative overview of the potential applications of this compound and its analogs as inhibitors of several key enzymes implicated in major diseases. By leveraging the well-established roles of the pyrrolidine and hydroxamic acid moieties in enzyme inhibition, it is plausible that this class of compounds could yield potent and selective inhibitors for targets such as HDACs, MMPs, InhA, and NAAA. The provided experimental protocols offer a starting point for researchers to evaluate the activity of novel compounds in these areas. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

  • Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines. (2020). PubMed Central. Available at: [Link]

  • Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. (2008). Bioorganic & Medicinal Chemistry.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Topics in Current Chemistry.
  • Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. (2022). PubMed Central. Available at: [Link]

  • New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells. (2025). PubMed Central.
  • Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. (2018). MDPI. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. Available at: [Link]

  • Histone Deacetylase Inhibitors: A Prospect in Drug Discovery. (2020).
  • Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase. (2007). PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and Phenylacetamides as Antimicrobial Agents. (2008). PubMed.
  • A QSAR Study of Matrix Metalloproteinases Type 2 (MMP-2) Inhibitors with Cinnamoyl Pyrrolidine Derivatives. (2013). PubMed Central. Available at: [Link]

  • Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substr
  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (2018). National Institutes of Health. Available at: [Link]

  • Direct inhibitors of InhA active against Mycobacterium tuberculosis. (2015). PubMed Central. Available at: [Link]

  • Assay of NAAA Activity. (2023). PubMed.
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  • Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. (2007). PubMed.
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  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (2024). MDPI. Available at: [Link]

  • Assay of NAAA Activity. (2023). PubMed.
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Safety Operating Guide

Navigating the Safe Handling of N-hydroxypyrrolidine-2-carboxamide Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling N-hydroxypyrrolidine-2-carboxamide hydrochloride. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to foster a culture of safety and precision in your laboratory.

Hazard Assessment: Understanding the Risks

Based on data from analogous compounds, this compound is anticipated to be an irritant to the skin, eyes, and respiratory system[1][2][3]. Therefore, all handling procedures should be designed to prevent direct contact and inhalation.

Potential Hazards:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact[1][3].

  • Serious Eye Irritation: Can cause significant eye irritation, potentially leading to damage if not promptly addressed[1][3][4].

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract[1][2].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following table outlines the recommended PPE, emphasizing the importance of a comprehensive barrier against potential exposure.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with a face shieldProvides a robust barrier against splashes and airborne particles, protecting the sensitive mucous membranes of the eyes and face[5][6].
Skin and Body Protection Chemical-resistant lab coat or gown with long sleeves and tight-fitting cuffsPrevents skin contact with the compound. A closed front and knit cuffs offer enhanced protection[7][8].
Hand Protection Chemical-resistant gloves (e.g., nitrile)Essential for preventing dermal absorption. Regular inspection for tears or degradation is crucial. Double-gloving is recommended for enhanced safety[7][9].
Respiratory Protection NIOSH-approved respirator (e.g., N95)Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles[5][10].

Workflow for Safe Handling: A Step-by-Step Protocol

This protocol provides a systematic approach to handling this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Assemble PPE Review 2. Review SDS of Analogous Compounds FumeHood 3. Prepare Chemical Fume Hood Weigh 4. Weigh Compound in Hood FumeHood->Weigh Proceed to Handling Dissolve 5. Dissolve or Use Compound Decontaminate 6. Decontaminate Surfaces & Glassware Dissolve->Decontaminate Proceed to Cleanup Waste 7. Dispose of Waste RemovePPE 8. Remove PPE Wash 9. Wash Hands Thoroughly

Caption: Workflow for the safe handling of this compound.

Detailed Steps:

  • Assemble PPE: Before entering the laboratory, don all required personal protective equipment as outlined in the table above.

  • Review Safety Data: Familiarize yourself with the hazards and handling precautions of similar hydroxypyrrolidine compounds[1][2][11].

  • Prepare Chemical Fume Hood: Ensure the chemical fume hood is functioning correctly. All manipulations of the solid compound should be performed within the hood to minimize inhalation exposure[12].

  • Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat inside the fume hood. Avoid generating dust[11].

  • Dissolving/Use: If preparing a solution, add the solvent to the solid slowly to prevent splashing. If using the solid directly, ensure all transfers are conducted within the fume hood.

  • Decontamination: After use, decontaminate all surfaces and glassware that came into contact with the compound. Use an appropriate cleaning agent and rinse thoroughly with water[1].

  • Disposal: Dispose of all waste, including empty containers, contaminated PPE, and unused material, in a clearly labeled, sealed container for hazardous chemical waste[1][2][13]. Adhere to your institution's and local regulations for chemical waste disposal.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing PPE, even if you believe no contact occurred[1][11].

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][13].

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention[2][13].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2][13].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Storage and Disposal: Maintaining a Safe Environment

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[1][2][11].

  • Keep it away from incompatible materials such as strong oxidizing agents[14].

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Disposal Plan:

  • All waste materials should be collected in a designated, properly labeled, and sealed container for hazardous waste[1][13].

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of it down the drain or in the regular trash.

By adhering to these guidelines, you contribute to a safer and more efficient research environment. The principles of understanding the risks, utilizing appropriate protective measures, and following established protocols are the cornerstones of responsible chemical handling.

References

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • H.E.L. Group. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.